molecular formula C9H11NO2 B373975 N-(4-Methoxyphenyl)acetamide CAS No. 51-66-1

N-(4-Methoxyphenyl)acetamide

Cat. No.: B373975
CAS No.: 51-66-1
M. Wt: 165.19g/mol
InChI Key: XVAIDCNLVLTVFM-UHFFFAOYSA-N
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Description

Methacetin is a member of the class of acetamides that is paracetamol in which the hydrogen of phenolic hydroxy group has been replaced by a methyl group. It is a member of acetamides and an aromatic ether. It derives from a p-anisidine and a paracetamol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)acetamide
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InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAIDCNLVLTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6026325
Record name 4'-Methoxyacetanilide
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Molecular Weight

165.19 g/mol
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CAS No.

51-66-1
Record name N-(4-Methoxyphenyl)acetamide
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Record name Methacetin
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Record name p-Acetanisidide
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Record name Acetamide, N-(4-methoxyphenyl)-
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Record name 4'-Methoxyacetanilide
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Record name 4'-methoxyacetanilide
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Record name P-ACETANISIDINE
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Foundational & Exploratory

Synthesis of N-(4-Methoxyphenyl)acetamide from p-Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(4-methoxyphenyl)acetamide, a compound of interest in pharmaceutical research, from its precursor p-anisidine (B42471). This document provides a comprehensive overview of the underlying chemical reaction, detailed experimental protocols for both conventional and microwave-assisted synthesis, and methods for purification and characterization.

Introduction

This compound, also known as methacetin, is an acetamide (B32628) derivative of p-anisidine.[1][2] It belongs to the class of organic compounds known as acetanilides, which are characterized by an acetamide group attached to a phenyl ring.[3] The synthesis of this compound is a classic example of N-acetylation of an aromatic amine, a fundamental reaction in organic chemistry with broad applications in the pharmaceutical industry for the preparation of various drug candidates and intermediates. This guide explores the efficient conversion of p-anisidine to this compound.

Reaction Mechanism and Pathway

The synthesis of this compound from p-anisidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride (B1165640) or acetic acid). This is followed by the elimination of a leaving group (acetate or water) to form the stable amide product.

Reaction_Pathway cluster_reactants Reactants cluster_product Product p_anisidine p-Anisidine (4-Methoxyaniline) intermediate p_anisidine->intermediate + acetic_anhydride Acetic Anhydride (or Acetic Acid) acetic_anhydride->intermediate product This compound intermediate->product Nucleophilic Acyl Substitution

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented: a conventional heating method and a microwave-assisted method, which offers a greener and more time-efficient alternative.[4][5]

Conventional Synthesis Method

This method employs acetic anhydride as the acetylating agent in the presence of acetic acid and water.

Materials:

  • p-Anisidine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine in a mixture of 300 ml of glacial acetic acid and 217 ml of water.[6]

  • Once the p-anisidine has completely dissolved, add 350 g of ice to the flask.[6]

  • When the temperature of the mixture reaches 0–5 °C, add 103 ml (1.1 moles) of acetic anhydride all at once with vigorous stirring.[6]

  • The reaction mixture will solidify into a crystalline mass, and the temperature will rise to 20–25 °C.[6]

  • Heat the flask on a steam bath until all the crystalline material dissolves.[6]

  • Cool the solution with stirring.

  • Precipitate the product by pouring the reaction mixture into ice-water.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the crude product.

Microwave-Assisted Synthesis Method

This green chemistry approach utilizes acetic acid as the acetylating agent and sulfuric acid as a catalyst under microwave irradiation, significantly reducing reaction time.[4][5]

Materials:

  • p-Anisidine (40 g)

  • Glacial Acetic Acid (8.4 ml)

  • Concentrated Sulfuric Acid (0.4 ml, catalyst)

Equipment:

  • Microwave reactor equipped with a thermocouple and reflux condenser

  • Glass flask suitable for microwave synthesis

  • Magnetic stirrer

Procedure:

  • In a specially designed glass flask for microwave synthesis, prepare a homogeneous slurry by mixing 40 g of p-anisidine powder and 8.4 ml of acetic acid.[4]

  • With continuous stirring, slowly add 0.4 ml of concentrated sulfuric acid dropwise to the mixture, maintaining the temperature at room temperature.[4]

  • Place the flask in the microwave reactor.

  • Irradiate the mixture for 12-15 minutes.[5]

  • After the reaction is complete, allow the mixture to cool.

  • The product can be isolated by precipitation in water, followed by filtration.

Experimental_Workflow start Start reactants Mix p-Anisidine and Acetylating Agent start->reactants reaction Reaction (Conventional Heating or Microwave) reactants->reaction precipitation Precipitation in Ice-Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Purification (Recrystallization) filtration->purification characterization Characterization (MP, Spectroscopy) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Purification

The primary method for the purification of crude this compound is recrystallization, typically from an ethanol-water mixture.[7]

Protocol for Recrystallization:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals thoroughly.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point is around 127-131 °C.[2][8]

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the amide proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the C-N stretch (amide II band).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
p-Anisidine123.1557-59243
Acetic Anhydride102.09-73139.8
This compound165.19[1]127-131[2][8]335[2]

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodMicrowave-Assisted Method
Acetylating AgentAcetic AnhydrideAcetic Acid
Catalyst-Sulfuric Acid
Reaction Time3-4 hours[5]12-15 minutes[5]
Reaction Temperature~126 °C[5]Variable
Reported Yield/ConversionUp to 98% conversion[5]Up to 98% conversion[5]
SolventAcetic Acid, WaterSolvent-free (or minimal)[4]

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • p-Anisidine is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Concentrated sulfuric acid is highly corrosive.

  • Microwave reactors should be operated according to the manufacturer's instructions to avoid the risk of explosion.

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and scale requirements while adhering to all safety guidelines.

References

N-(4-Methoxyphenyl)acetamide structural formula and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-Methoxyphenyl)acetamide

Nomenclature and Structural Formula

This compound, a member of the acetamide (B32628) class of compounds, is structurally characterized by an acetamido group attached to a methoxy-substituted benzene (B151609) ring.[1]

IUPAC Name: this compound[1][2]

Synonyms: 4'-Methoxyacetanilide, p-Acetanisidine, Methacetin, 4-(Acetylamino)anisole[1][2][3][4]

CAS Number: 51-66-1[2][3][5]

Molecular Formula: C₉H₁₁NO₂[1][2][3]

Molecular Weight: 165.19 g/mol [1][3]

Structural Formula:

The structure consists of a central phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the para position (position 4) and an acetamido group (-NHCOCH₃) at position 1.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Physical State Light purple powder / Crystalline solid[3][6]
Melting Point 127.2 - 138 °C[3][4][5][7][8]
Boiling Point ~335 °C (rough estimate)[4][5]
Density ~1.1 - 1.24 g/cm³[3][5]
Water Solubility 0.42 g/100 mL (at 20 °C)[4][5]
Solubility Soluble in alcohol, chloroform, dilute acids, and alkalis. Slightly soluble in methanol.[4][6]
Partition Coefficient (logP) 1.83[3]
Flash Point 162.8 °C[4][5]
Refractive Index ~1.558 - 1.5839 (estimate)[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis via Acetylation of 4-Methoxyaniline

This method involves the reaction of 4-methoxyaniline with acetic anhydride (B1165640).[9]

Materials:

  • 4-Methoxyaniline

  • Acetic anhydride

  • Dichloromethane (DCM), dry

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-methoxyaniline (0.7 mL, 6.1 mmol, 0.5 equiv.), acetic anhydride (0.7 mL, 7.3 mmol, 0.6 equiv.), and dry DCM (18 mL).[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, wash the mixture with a saturated solution of sodium carbonate.[9]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.[9]

  • Remove the solvent under reduced pressure.

  • Purify the resulting product by column chromatography using a hexane/ethyl acetate (B1210297) solvent system to obtain this compound.[9]

Synthesis from p-Acetamidophenol using Trimethyl Phosphate (B84403)

This protocol describes the methylation of p-acetamidophenol.[10]

Materials:

Procedure:

  • In a three-necked 100 ml flask equipped with a reflux condenser and a mechanical stirrer, add p-acetamidophenol (10.0 g, 0.066 mol), potassium carbonate (2.0 g, 0.014 mol), and trimethyl phosphate (20 ml, 0.17 mol).[10]

  • Heat the mixture to 90°C for three hours.[10]

  • Allow the mixture to stand overnight.

  • Quench the reaction by adding 50 ml of water.[10]

  • Extract the product into methylene chloride.

  • Wash the organic extract with a 6% sodium hydroxide solution to remove any unreacted starting material.[10]

  • Concentrate the organic phase in vacuo to yield p-acetamidoanisole (this compound).[10]

Synthesis from p-Acetamidophenol using Dimethyl Sulfite (B76179)

This alternative methylation method utilizes dimethyl sulfite.[11]

Materials:

  • p-Acetamidophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfite

  • Water

  • Dilute caustic solution

  • Methylene chloride

Procedure:

  • To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer, add dimethyl sulfite (10 ml, 0.12 mol), potassium carbonate (2.0 g, 0.014 mol), and p-acetamidophenol (5.0 g, 0.033 mol).[11]

  • Heat the mixture to 70°C for six hours.[11]

  • While still hot, quench the reaction with 50 ml of water.[11]

  • Make the solution basic with a dilute caustic solution.

  • Extract the organic materials into methylene chloride.[11]

  • Concentrate the extracts in vacuo to obtain p-acetamidoanisole.[11]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.

Synthesis_Workflow_1 start Start reactants Mix: - 4-Methoxyaniline - Acetic Anhydride - Dry DCM start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor wash Wash with Saturated Na₂CO₃ monitor->wash Reaction Complete dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (Hexane/Ethyl Acetate) evaporate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound via acetylation.

Synthesis_Workflow_2 start Start mix Mix: - p-Acetamidophenol - K₂CO₃ - Trimethyl Phosphate start->mix heat Heat at 90°C for 3h mix->heat stand Stand Overnight heat->stand quench Quench with Water stand->quench extract Extract with Methylene Chloride quench->extract wash Wash with 6% NaOH extract->wash concentrate Concentrate in vacuo wash->concentrate end This compound concentrate->end

Caption: Workflow for synthesis from p-Acetamidophenol with Trimethyl Phosphate.

Synthesis_Workflow_3 start Start mix Mix: - p-Acetamidophenol - K₂CO₃ - Dimethyl Sulfite start->mix heat Heat at 70°C for 6h mix->heat quench Quench with Hot Water heat->quench basify Make Basic with Dilute Caustic quench->basify extract Extract with Methylene Chloride basify->extract concentrate Concentrate in vacuo extract->concentrate end This compound concentrate->end

Caption: Workflow for synthesis from p-Acetamidophenol with Dimethyl Sulfite.

Applications and Biological Relevance

This compound, also known as Methacetin, has been utilized as a diagnostic agent. Specifically, it is employed in the Methacetin breath test (MBT) to assess liver function.[5] This non-invasive test can help in the early prediction of liver dysfunction that may arise from various causes, including drug-induced liver injury from medications like valproic acid.[4][5] In terms of its metabolism, p-Methoxyacetanilide is known to have human metabolites that include acetaminophen.[1][5] While it is a member of the acetamides and an aromatic ether, its primary application in a research and clinical context is related to liver function diagnostics.[1][5]

References

Solubility Profile of N-(4-Methoxyphenyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility of N-(4-Methoxyphenyl)acetamide in common laboratory solvents, providing essential data and standardized methodologies for scientists and professionals in drug development and chemical research.

Introduction

This compound, also known as p-acetanisidide or methacetin, is an aromatic amide of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a consolidated overview of the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. Furthermore, it outlines a detailed experimental protocol for the accurate determination of its solubility, ensuring reproducibility and reliability of results.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that dictates its behavior in different solvent systems. The following table summarizes the known quantitative and qualitative solubility of this compound in various common laboratory solvents. It is important to note that while some precise quantitative data is available, particularly for aqueous solutions, the solubility in many organic solvents is often reported qualitatively.

SolventChemical ClassPolaritySolubility ( g/100 mL)Temperature (°C)Observations
WaterProticHigh0.42[1][2]20Slightly soluble.
WaterProticHigh7[1]100Soluble in hot water.[3][4]
EthanolProticHighVery Soluble[5]Not Specified-
MethanolProticHighSlightly Soluble[6]Not SpecifiedContradictory reports exist, with some sources stating it is soluble.
AcetoneAproticHighVery Soluble[5]Not Specified-
ChloroformHalogenatedMediumVery Soluble[5]Not SpecifiedSome sources indicate slight solubility.[6]
Diethyl EtherEtherLowSolubleNot Specified-
DichloromethaneHalogenatedMediumSolubleNot Specified-
Ethyl AcetateEsterMediumSolubleNot Specified-
Dimethyl Sulfoxide (DMSO)AproticHighSolubleNot Specified-
N,N-Dimethylformamide (DMF)AproticHighSolubleNot Specified-
BenzeneAromaticLowSoluble in hot benzene.[3][4]Not Specified-

Note: The qualitative descriptors such as "Very Soluble," "Soluble," and "Slightly Soluble" are based on information from various chemical suppliers and databases. For precise applications, it is highly recommended to determine the solubility experimentally under the specific conditions of use.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The presence of a polar amide group and a methoxy (B1213986) group contributes to its ability to interact with polar solvents through dipole-dipole interactions and hydrogen bonding. The aromatic ring, however, introduces a nonpolar character, influencing its solubility in less polar organic solvents. The general principle of "like dissolves like" is a useful guide; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better for nonpolar solutes.

Factors Influencing Solubility of this compound Solute This compound (Solute Properties) Polarity_Solute Polar Groups: - Amide - Methoxy Nonpolar Group: - Benzene Ring Solute->Polarity_Solute Molecular Polarity H_Bonding H-bond acceptor (C=O, -O-) H-bond donor (N-H) Solute->H_Bonding Hydrogen Bonding Capability MW_Size Relatively small molecule Solute->MW_Size Molecular Weight & Size Solvent Solvent Properties Polarity_Solvent Dielectric Constant Solvent->Polarity_Solvent Polarity H_Bonding_Solvent Protic vs. Aprotic Solvent->H_Bonding_Solvent Hydrogen Bonding Capability Solubility Solubility Polarity_Solute->Solubility H_Bonding->Solubility MW_Size->Solubility Polarity_Solvent->Solubility H_Bonding_Solvent->Solubility

Factors influencing the solubility of a solute in a solvent.

Experimental Protocol for Solubility Determination

To obtain accurate and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution is reached.

    • Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the volume of the analyzed solution.

Experimental Workflow for Solubility Determination (Shake-Flask Method) start Start prep Prepare Supersaturated Slurry (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter through Syringe Filter (e.g., 0.22 µm) sample->filter quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

N-(4-Methoxyphenyl)acetamide melting point and physical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of N-(4-Methoxyphenyl)acetamide, also known as Methacetin or p-Acetanisidide. The information is curated for professionals in research and development, offering precise data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a white to light beige crystalline powder.[1] It is a member of the acetamide (B32628) class and is structurally related to paracetamol, with a methyl group replacing the phenolic hydroxyl hydrogen.[2] This compound is stable under normal storage conditions.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below. Data from various sources are presented to provide a comprehensive understanding of its characteristics.

PropertyValueUnits
Melting Point 128 - 132°C
Boiling Point ~335 - 345.5°C
Density ~1.1 - 1.24g/cm³
Water Solubility 0.42 g/100 mL (at 20 °C)
Molecular Weight 165.19 g/mol
Molecular Formula C₉H₁₁NO₂

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are outlined below. These protocols are based on standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[3] A pure substance will have a sharp melting point, while impurities will typically depress and broaden the melting range.[4]

Procedure:

  • Sample Preparation: The this compound sample must be completely dry and in a fine, powdered form to ensure uniform heat transfer.[3] If necessary, the sample should be crushed using a mortar and pestle.[3]

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[5]

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the melting point is approached.[4] An initial rapid heating can be done to determine an approximate melting range, followed by a more precise measurement.[6]

  • Observation: The temperature at which the first liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6]

Bulk Density Measurement

Bulk density provides insight into the packing properties and flowability of a powdered substance.

Procedure:

  • Sieving (Optional): To break up any agglomerates, the powder may be gently passed through a 1.0 mm sieve.[7][8]

  • Measurement:

    • Method 1 (Graduated Cylinder): A known mass of the powder is gently introduced into a graduated cylinder, and the unsettled apparent volume is read. The bulk density is calculated as mass/volume.[7]

    • Method 2 (Scott Volumeter): A known volume of powder is collected in a cup of a specified volume after passing through a volumeter, and the mass is then determined.[7]

  • Calculation: The bulk density is expressed in g/mL.[7]

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various experimental and formulation contexts.

Procedure:

  • Initial Solvent Screening: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[9]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[9]

  • Observation: The compound is classified as soluble if it completely dissolves. If it does not dissolve in a neutral solvent like water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to understand its acid-base properties.[9][10]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_char start Start reactants Reactants: p-Anisidine & Acetic Anhydride start->reactants synthesis Synthesis: Acetylation Reaction reactants->synthesis workup Reaction Work-up: Precipitation & Filtration synthesis->workup purification Purification: Recrystallization workup->purification product Pure this compound purification->product characterization Physical Characterization product->characterization mp Melting Point Determination characterization->mp characterization->mp density Bulk Density Measurement characterization->density solubility Solubility Testing characterization->solubility end End mp->end density->end solubility->end

Caption: Synthesis and Characterization Workflow for this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical and chemical research. This document details the experimental protocols for data acquisition and presents a thorough analysis of the spectral data, including peak assignments, chemical shifts, multiplicities, and coupling constants.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.38d8.92HAr-H (H-2, H-6)
7.34s-1HN-H
6.84d8.92HAr-H (H-3, H-5)
3.78s-3HO-CH₃
2.13s-3HC(=O)-CH₃

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
168.5C=O
156.4C-4
131.2C-1
121.9C-2, C-6
114.1C-3, C-5
55.4O-CH₃
24.3C(=O)-CH₃

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the acetylation of p-anisidine (B42471). In a typical procedure, p-anisidine is dissolved in a suitable solvent, such as acetic acid, and treated with an acetylating agent like acetic anhydride. The reaction mixture is stirred, and upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized.

NMR Spectroscopy:

The ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: Approximately 10-20 mg of purified this compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence was used.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans were typically required to achieve an adequate signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR peak assignments.

N_4_Methoxyphenyl_acetamide cluster_mol C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 C6->C1 H_N H N->H_N C_O C=O N->C_O CH3_CO CH3 C_O->CH3_CO CH3_O CH3 O->CH3_O

Caption: Chemical structure of this compound.

This diagram shows the relationship between the different functional groups and the aromatic ring, providing a visual aid for interpreting the NMR spectra. The electron-donating methoxy (B1213986) group influences the chemical shifts of the aromatic protons, leading to the observed upfield shift of the protons ortho and meta to it. The amide linkage and the acetyl group also have characteristic signals in both the ¹H and ¹³C NMR spectra.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of N-(4-Methoxyphenyl)acetamide, a compound of interest in pharmaceutical research and development. The document details the characteristic vibrational frequencies of its functional groups, outlines standard experimental protocols for sample preparation, and presents a logical workflow for spectral interpretation.

Core Principles of IR Spectroscopy in Molecular Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, which include stretching and bending, are unique to the types of bonds and the overall molecular structure. Consequently, an IR spectrum serves as a molecular "fingerprint," enabling the identification of functional groups and the elucidation of molecular structure.

Structural Features of this compound

This compound (also known as p-acetanisidide or methacetin) is an organic compound with the chemical formula C₉H₁₁NO₂. Its structure incorporates several key functional groups that give rise to a characteristic IR spectrum:

  • Secondary Amide: The -NH-C=O group is a prominent feature, exhibiting characteristic N-H and C=O stretching and N-H bending vibrations.

  • Aromatic Ring: The para-substituted benzene (B151609) ring displays distinct C-H and C=C stretching and bending modes.

  • Ether Linkage: The methoxy (B1213986) group (-OCH₃) attached to the aromatic ring has a characteristic C-O stretching vibration.

  • Methyl Group: The acetyl methyl group (-CH₃) shows typical C-H stretching and bending vibrations.

Quantitative IR Spectral Data

The following table summarizes the significant absorption peaks observed in the experimental infrared spectrum of this compound, acquired using the Nujol mull technique.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300StrongN-H StretchSecondary Amide
~3100-3000MediumAromatic C-H StretchAromatic Ring
~2950-2850MediumAliphatic C-H StretchMethyl Group
~1660StrongC=O Stretch (Amide I)Secondary Amide
~1600, ~1510MediumC=C StretchAromatic Ring
~1550MediumN-H Bend (Amide II)Secondary Amide
~1460MediumC-H Bend (Scissoring)Methyl Group
~1370MediumC-H Bend (Symmetric)Methyl Group
~1240StrongAsymmetric C-O-C StretchAryl Ether
~1030MediumSymmetric C-O-C StretchAryl Ether
~830Strongp-Substituted C-H BendAromatic Ring

Data is interpreted from the NIST WebBook, Coblentz Society's evaluated infrared reference spectra collection for Methacetin (this compound) in a Nujol mull.[1]

Experimental Protocols for Solid Sample IR Analysis

The acquisition of a high-quality IR spectrum for a solid sample like this compound requires proper sample preparation to minimize light scattering. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

Potassium Bromide (KBr) Pellet Method

This technique involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and compressing the mixture into a thin, transparent pellet.

Procedure:

  • Grinding: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle. The goal is to reduce the particle size of the sample to be smaller than the wavelength of the IR light to minimize scattering.

  • Pellet Formation: Place the finely ground mixture into a pellet die.

  • Compression: Apply high pressure (several tons) to the die using a hydraulic press. This causes the KBr to fuse into a transparent or translucent disc, with the sample material embedded within it.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method

In this method, the solid sample is ground to a fine powder and then suspended in a mineral oil (Nujol) to form a paste, or "mull."

Procedure:

  • Grinding: Place a small amount (2-5 mg) of this compound in an agate mortar and grind it to a fine, flour-like powder with a pestle.

  • Mull Formation: Add one or two drops of Nujol to the powdered sample and continue to grind the mixture until it forms a uniform, translucent, and viscous paste with no visible solid particles.

  • Sample Mounting: Smear a small amount of the mull onto the surface of a polished salt plate (e.g., NaCl or KBr).

  • Film Formation: Place a second salt plate on top of the first and gently rotate it to spread the mull into a thin, even film between the plates.

  • Analysis: Place the "sandwich" of salt plates containing the sample into a holder and insert it into the IR spectrometer for analysis. It is important to note that the spectrum of Nujol itself, with its characteristic C-H absorption bands, will be superimposed on the sample's spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the IR spectroscopy analysis and the correlation between the molecular structure of this compound and its characteristic IR absorption bands.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Obtain this compound Sample grind Grind Sample to Fine Powder start->grind mix Mix with KBr or Nujol grind->mix pelletize Compress into KBr Pellet mix->pelletize KBr Method mull Prepare Nujol Mull mix->mull Nujol Method spectrometer Place Sample in IR Spectrometer pelletize->spectrometer mull->spectrometer acquire Acquire IR Spectrum spectrometer->acquire identify_peaks Identify Absorption Peaks acquire->identify_peaks correlate Correlate Peaks to Functional Groups identify_peaks->correlate interpret Interpret Spectrum and Confirm Structure correlate->interpret

Figure 1: Experimental workflow for IR spectroscopy analysis.

Functional_Group_Correlation cluster_molecule This compound Structure cluster_peaks Characteristic IR Absorption Peaks (cm⁻¹) cluster_groups Functional Groups mol CH₃-C(=O)-NH-C₆H₄-OCH₃ amide Secondary Amide aromatic Aromatic Ring ether Aryl Ether methyl Methyl Group peaks ~3300 (N-H Stretch) ~1660 (C=O Stretch) ~1550 (N-H Bend) ~3100-3000 (Aromatic C-H Stretch) ~1600, ~1510 (C=C Stretch) ~830 (p-Subst. C-H Bend) ~1240, ~1030 (C-O Stretch) ~2950-2850 (Aliphatic C-H Stretch) amide->peaks:f0 amide->peaks:f1 amide->peaks:f2 aromatic->peaks:f3 aromatic->peaks:f4 aromatic->peaks:f5 ether->peaks:f6 methyl->peaks:f7

Figure 2: Correlation of functional groups to IR peaks.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. The distinct absorption bands for the secondary amide, aromatic ring, ether linkage, and methyl group are all identifiable and consistent with the known structure of the compound. This technical guide serves as a valuable resource for researchers and scientists in the accurate identification and characterization of this compound using infrared spectroscopy.

References

N-(4-Methoxyphenyl)acetamide: A Technical Whitepaper on a Key Paracetamol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is a significant derivative of the widely used analgesic and antipyretic drug, paracetamol. Structurally, it is paracetamol in which the hydrogen of the phenolic hydroxy group has been replaced by a methyl group.[1] This modification has profound implications for its biological activity, most notably its role as a prodrug that is metabolized to paracetamol. This technical guide provides an in-depth analysis of this compound, encompassing its chemical and physical properties, synthesis protocols, spectral data, and its established biological functions. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Paracetamol (acetaminophen) is a cornerstone of pain and fever management worldwide. However, its use is associated with a risk of hepatotoxicity in cases of overdose, primarily due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).[2][3] This has driven research into paracetamol derivatives with potentially improved safety profiles or altered pharmacokinetic properties. This compound, or methacetin, is one such derivative of significant interest. Its primary biological relevance lies in its in vivo O-demethylation to paracetamol, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2.[4][5] This metabolic conversion forms the basis of the [13C]-methacetin breath test, a non-invasive method for assessing liver function.[6] This guide will provide a detailed overview of the chemical, synthetic, and biological aspects of this compound.

Chemical and Physical Properties

This compound is a crystalline powder.[7] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[8]
Synonyms Methacetin, p-Acetanisidine, 4'-Methoxyacetanilide[8]
CAS Number 51-66-1[8]
Molecular Formula C₉H₁₁NO₂[8]
Molecular Weight 165.19 g/mol [8]
Appearance Light purple/beige crystalline powder[7]
Melting Point 137-138 °C[9]
Solubility Slightly soluble in water[9]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acetylation of p-anisidine (B42471) (4-methoxyaniline) with acetic anhydride (B1165640).

Experimental Protocol: Acetylation of p-Anisidine

Objective: To synthesize this compound by the acetylation of p-anisidine.

Materials:

  • p-Anisidine

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve p-anisidine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.[10]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure the completion of the reaction.

  • After reflux, cool the reaction mixture and pour it into a beaker containing ice-cold water to precipitate the product.[11]

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.[12]

  • Dry the purified crystals and determine the melting point to assess purity.

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification Dissolve Dissolve p-anisidine in glacial acetic acid Cool Cool solution in ice bath Dissolve->Cool Add_AA Add acetic anhydride Cool->Add_AA Reflux Heat under reflux Add_AA->Reflux Precipitate Precipitate product in ice-water Reflux->Precipitate Filter Vacuum filter crude product Precipitate->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from aqueous ethanol Wash->Recrystallize Dry Dry purified crystals Recrystallize->Dry

Synthesis and purification workflow.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized below.

1H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.1s3H-COCH₃
~3.8s3H-OCH₃
~6.8d2HAromatic H (ortho to -OCH₃)
~7.4d2HAromatic H (ortho to -NH)

Note: Specific chemical shifts can vary depending on the solvent used.

13C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~24-COCH₃
~55-OCH₃
~114Aromatic CH (ortho to -OCH₃)
~122Aromatic CH (ortho to -NH)
~131Aromatic C-NH
~156Aromatic C-OCH₃
~168C=O

Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3000Aromatic C-H stretch
~1660C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1240C-O-C stretch (asymmetric)
~1030C-O-C stretch (symmetric)
Mass Spectrometry
m/zAssignment
165[M]⁺ (Molecular ion)
123[M - CH₂CO]⁺
108[M - CH₂CO - CH₃]⁺
95
80

Biological Activity and Mechanism of Action

The primary pharmacological significance of this compound is its role as a prodrug for paracetamol. Following oral administration, it is absorbed and transported to the liver, where it undergoes O-demethylation to form paracetamol. This metabolic conversion is primarily mediated by the cytochrome P450 isoform CYP1A2.

Metabolic Pathway

The metabolic activation of this compound is a critical step for its pharmacological activity.

Methacetin This compound Paracetamol Paracetamol (Active Metabolite) Methacetin->Paracetamol O-demethylation CYP1A2 CYP1A2 (in Liver) CYP1A2->Paracetamol

Metabolic conversion of methacetin.
Analgesic and Antipyretic Activity

The analgesic and antipyretic effects of this compound are attributed to its conversion to paracetamol. The precise mechanism of action of paracetamol is complex and not fully elucidated but is thought to primarily involve the inhibition of cyclooxygenase (COX) enzymes within the central nervous system.[2][3] There is also evidence for the involvement of the serotonergic descending inhibitory pathways and the endocannabinoid system.[3] Due to the lack of extensive clinical development, direct comparative studies on the analgesic and antipyretic potency of methacetin versus paracetamol are limited in publicly available literature.

Application in Liver Function Testing

The specific and rapid metabolism of methacetin by CYP1A2 has led to its use in a non-invasive liver function test. The [13C]-methacetin breath test involves the administration of methacetin labeled with the stable isotope carbon-13. The rate of appearance of 13CO₂ in the exhaled breath is a direct measure of the metabolic activity of CYP1A2, providing a quantitative assessment of liver function.[6]

Conclusion

This compound is a key derivative of paracetamol with a distinct pharmacokinetic profile. Its primary importance lies in its role as a prodrug, being efficiently metabolized to paracetamol by the hepatic enzyme CYP1A2. This property has been effectively utilized in the development of a valuable clinical tool for assessing liver function. While it possesses the analgesic and antipyretic properties of its active metabolite, a lack of extensive clinical data precludes a direct quantitative comparison of its efficacy with paracetamol. The information compiled in this technical guide provides a solid foundation for researchers and professionals working with this compound, from its synthesis and characterization to its biological significance. Further research could focus on exploring any potential unique pharmacological activities of methacetin that are independent of its conversion to paracetamol.

References

Preliminary Biological Investigation of N-(4-Methoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is an acetamide (B32628) derivative and a structural analog of paracetamol (acetaminophen). This technical guide provides a comprehensive overview of the preliminary biological investigations into this compound. It covers its toxicological profile, metabolic pathways, and the inferred mechanisms of its pharmacological activities. The document includes detailed experimental protocols for assessing its potential analgesic, anti-inflammatory, and antipyretic effects, supported by quantitative data where available. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological evaluation.

Introduction

This compound is a compound of interest due to its structural similarity to paracetamol, a widely used analgesic and antipyretic drug. It is a member of the acetamide class and is functionally related to p-anisidine (B42471) and paracetamol.[1] The primary mechanism of action for its biological effects is believed to be its role as a prodrug, undergoing metabolic conversion to paracetamol. This guide summarizes the existing knowledge on this compound and provides a framework for its further biological investigation.

Toxicological Profile

The safety profile of a compound is a critical aspect of its preliminary investigation. For this compound, the available toxicological data provides initial insights into its potential hazards.

Acute Toxicity

Acute toxicity studies are essential for determining the short-term adverse effects of a substance. The primary quantitative data available for this compound is its median lethal dose (LD50).

Parameter Value Species Route of Administration Reference
LD501190 mg/kgMouseOral[1]

Table 1: Acute Toxicity Data for this compound

Hazard Identification

Qualitative hazard assessments have identified this compound as harmful if swallowed. It is also classified as an irritant.[1]

Metabolism and Pharmacokinetics

The biological activity of this compound is intrinsically linked to its metabolic fate. Understanding its biotransformation is key to elucidating its mechanism of action.

Metabolic Pathway

The primary metabolic pathway for this compound involves O-dealkylation in the liver. This reaction is catalyzed by the cytochrome P450 enzyme, specifically the CYP1A2 isoform, and results in the formation of paracetamol (acetaminophen).[2] The liberated methyl group is further metabolized and exhaled as carbon dioxide. This metabolic conversion is the basis for its use in the ¹³C-Methacetin Breath Test, a non-invasive method for assessing liver function.[3][4]

Met This compound Par Paracetamol (Acetaminophen) Met->Par O-dealkylation CYP1A2 CYP1A2 (Liver Microsomes) CYP1A2->Met

Metabolic conversion of this compound to Paracetamol.

Pharmacological Activity (Inferred)

Direct and extensive studies on the analgesic, anti-inflammatory, and antipyretic properties of this compound are limited. However, based on its metabolic conversion to paracetamol, its pharmacological activities can be largely inferred to mirror those of its active metabolite. Paracetamol is a well-established analgesic and antipyretic agent with weak anti-inflammatory effects.[5] Its mechanism of action is complex and not fully elucidated but is known to involve the inhibition of prostaglandin (B15479496) synthesis within the central nervous system.

Experimental Protocols for Biological Investigation

To formally characterize the biological activities of this compound, a series of standardized in vivo assays are required. The following protocols are provided as a guide for researchers.

Analgesic Activity: Hot Plate Test

The hot plate test is a widely used method for assessing the central analgesic effects of a compound.[6][7][8]

Objective: To evaluate the potential central analgesic activity of this compound by measuring the latency of the animal's response to a thermal stimulus.

Methodology:

  • Animals: Male or female mice (e.g., Swiss albino) weighing 20-25g are used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. Animals are fasted overnight with free access to water. b. The test compound, a vehicle control (e.g., saline with 1% Tween-80), or a positive control (e.g., morphine) is administered orally or intraperitoneally. c. At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, each mouse is placed on the hot plate. d. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each group at each time point.

cluster_0 Pre-treatment cluster_1 Testing cluster_2 Data Analysis Animal_Prep Acclimatize and Fast Animals Dosing Administer Compound/Vehicle/Control Animal_Prep->Dosing Place_on_Hot_Plate Place Animal on Hot Plate (55°C) Dosing->Place_on_Hot_Plate Time Intervals (30, 60, 90, 120 min) Observe Record Latency to Paw Lick or Jump Place_on_Hot_Plate->Observe Calculate_MPE Calculate % Maximum Possible Effect Observe->Calculate_MPE cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Data Analysis Initial_Volume Measure Initial Paw Volume Dosing Administer Compound/Vehicle/Control Initial_Volume->Dosing Induce_Edema Inject Carrageenan into Paw Dosing->Induce_Edema 1 hour Measure_Volume Measure Paw Volume at Time Intervals (1, 2, 3, 4h) Induce_Edema->Measure_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Volume->Calculate_Inhibition Basal_Temp Record Basal Rectal Temperature Induce_Fever Induce Pyrexia with Brewer's Yeast Basal_Temp->Induce_Fever Select_Animals Select Pyretic Animals after 18-24h Induce_Fever->Select_Animals Dosing Administer Compound/Vehicle/Control Select_Animals->Dosing Measure_Temp Record Rectal Temperature at Time Intervals Dosing->Measure_Temp Analysis Analyze Temperature Reduction Measure_Temp->Analysis

References

N-(4-Methoxyphenyl)acetamide: A Technical Guide to Toxicological Data and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data and safety profile of N-(4-Methoxyphenyl)acetamide (also known as methacetin). Due to a lack of extensive direct toxicological studies on this compound, this guide focuses on its well-established metabolic conversion to acetaminophen (B1664979) (paracetamol). The toxicological profile is therefore largely predicated on the known effects of acetaminophen and its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Data on the structurally related compound, phenacetin, is also presented for comparative purposes. This document includes summaries of available quantitative data, detailed experimental protocols for key toxicological assays, and visualizations of metabolic and toxicological pathways to support safety assessment and inform future research.

Chemical and Physical Properties

This compound is a crystalline powder. It is a member of the acetamide (B32628) class and is structurally related to both acetaminophen and phenacetin.

Metabolism and Pharmacokinetics

The primary metabolic pathway for this compound involves O-dealkylation by the cytochrome P450 enzyme CYP1A2, leading to the formation of acetaminophen. At therapeutic doses of its metabolite acetaminophen, the majority is then detoxified through glucuronidation and sulfation. A minor fraction is oxidized to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1]. This reactive metabolite is the primary driver of the compound's toxicity.

At therapeutic concentrations, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH)[1][2]. However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular macromolecules, particularly mitochondrial proteins, which initiates cellular damage[1][2].

G cluster_0 Metabolic Pathway of this compound Methacetin This compound (Methacetin) Acetaminophen Acetaminophen (Paracetamol) Methacetin->Acetaminophen CYP1A2 (O-dealkylation) Glucuronide Glucuronide & Sulfate Conjugates (Non-toxic) Acetaminophen->Glucuronide UGT/SULT (Detoxification) NAPQI NAPQI (Toxic Metabolite) Acetaminophen->NAPQI CYP2E1/CYP3A4 (Toxification) G cluster_1 NAPQI-Induced Hepatotoxicity Signaling NAPQI NAPQI Overproduction GSH GSH Depletion NAPQI->GSH ProteinAdducts Covalent Binding to Mitochondrial Proteins NAPQI->ProteinAdducts OxidativeStress Oxidative Stress (ROS Production) GSH->OxidativeStress JNK JNK Activation OxidativeStress->JNK MitoDysfunction Mitochondrial Dysfunction ProteinAdducts->MitoDysfunction MitoDysfunction->OxidativeStress MPT MPT Pore Opening MitoDysfunction->MPT JNK->MitoDysfunction Amplification Loop Necrosis Hepatocellular Necrosis MPT->Necrosis G cluster_2 Workflow: Ames Test (OECD 471) Start Bacterial Strains (e.g., S. typhimurium TA100) Dose Expose to Test Substance (Multiple Concentrations) Start->Dose S9 With & Without S9 Metabolic Activation Dose->S9 Plate Plate on Histidine-Free Minimal Agar S9->Plate Incubate Incubate at 37°C (48-72 hours) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Dependent Increase vs. Control Count->Analyze Result Result: Mutagenic or Non-Mutagenic Analyze->Result

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of N-(4-Methoxyphenyl)acetamide, also known as p-acetanisidide or methacetin. The synthesis is achieved through the acetylation of 4-methoxyaniline using acetic anhydride (B1165640). This protocol includes a comprehensive list of materials, step-by-step instructions for the reaction and purification, and methods for product characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is an acetamide (B32628) compound that serves as a key intermediate in the synthesis of various organic molecules and has applications in the pharmaceutical industry.[1][2][3] It is structurally related to paracetamol, with a methyl group replacing the phenolic hydroxyl hydrogen.[1][2] The synthesis described herein is a classic example of nucleophilic acyl substitution, where the amino group of 4-methoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride.[4][5] This reaction provides a straightforward and efficient method for the preparation of this valuable compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Reactants: Acetic Anhydride + 4-Methoxyaniline Product: this compound + Acetic Acid

Data Presentation

ParameterValueReference
Reactants
4-Methoxyaniline (p-Anisidine)[6]
Molecular FormulaC₇H₉NO
Molecular Weight123.15 g/mol [6]
Acetic Anhydride[7]
Molecular FormulaC₄H₆O₃
Molecular Weight102.09 g/mol [7]
Product
This compound[1][8][9]
Molecular FormulaC₉H₁₁NO₂[1][8][9]
Molecular Weight165.19 g/mol [1][8][9][10][11]
Melting Point127.2 - 131 °C[2][9]
AppearanceLight beige crystalline powder[2]
SolubilityVery soluble in acetone, chloroform, and ethanol.[9] Water solubility: 0.42 g/100 mL (20 °C)[2]
Reaction Conditions
SolventDichloromethane (B109758) (DCM) or Acetic Acid[12][13]
TemperatureRoom Temperature[12][13]
Reaction TimeMonitored by TLC until completion[13]

Experimental Protocol

Materials and Reagents
  • 4-Methoxyaniline (p-Anisidine)

  • Acetic Anhydride

  • Dichloromethane (DCM), dry

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Apparatus for column chromatography

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure
  • Reaction Setup: To a round-bottom flask, add 4-methoxyaniline (0.7 mL, 6.1 mmol) and dry dichloromethane (18 mL).[13]

  • Addition of Acetic Anhydride: While stirring the solution at room temperature, add acetic anhydride (0.7 mL, 7.3 mmol).[13]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) at regular intervals until the starting material (4-methoxyaniline) is consumed.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid and anhydride.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography using a hexane/ethyl acetate solvent system to yield pure this compound.[13]

  • Characterization: Characterize the final product by determining its melting point and acquiring IR and NMR spectra.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis reagents 4-Methoxyaniline + Acetic Anhydride + DCM reaction_mixture Stir at Room Temperature reagents->reaction_mixture wash Wash with sat. Na2CO3 reaction_mixture->wash extract Extract with DCM wash->extract dry Dry with Na2SO4 extract->dry evaporation Solvent Evaporation dry->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product characterization Characterization (MP, IR, NMR) product->characterization

References

Application Notes and Protocols for N-(4-Methoxyphenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Methoxyphenyl)acetamide, also known as p-acetanisidide or methacetin, is a versatile starting material in organic synthesis.[1][2][3][4] Its structure, featuring an electron-rich aromatic ring activated by a methoxy (B1213986) group and a moderately activating acetamido group, allows for a variety of chemical transformations. The presence of the amide and ether functional groups provides multiple reaction sites for elaboration into more complex molecules. This document outlines detailed protocols for three key synthetic applications of this compound: the synthesis of a biologically active dithiocarbamate, electrophilic nitration of the aromatic ring, and demethylation to produce the widely used analgesic, Paracetamol.

Application Note 1: Synthesis of Biologically Active Dithiocarbamates

The synthesis of dithiocarbamates from this compound provides a pathway to compounds with significant biological activity. The resulting sodium acetyl(4-methoxyphenyl)carbamodithioate has demonstrated high fungicidal and bactericidal properties, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[5][6] This application highlights the reactivity of the amide nitrogen after deprotonation.

Experimental Protocol: Synthesis of Sodium Acetyl(4-methoxyphenyl)carbamodithioate

This protocol is adapted from the synthesis of aromatic sodium dithiocarbamates as described by Sycheva et al.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (B145695).

  • Reagent Addition: To the stirred solution, add a solution of sodium hydroxide (B78521) (NaOH, 1.0 eq) in ethanol.

  • Formation of Dithiocarbamate: Cool the mixture in an ice bath or allow it to reach the target temperature of 25°C. Add carbon disulfide (CS₂, >1.0 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at 25°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the resulting precipitate, sodium acetyl(4-methoxyphenyl)carbamodithioate, can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Dry the product under vacuum.

Data Presentation
ParameterValueReference
Starting MaterialThis compound[5][6]
Key ReagentsCarbon Disulfide (CS₂), Sodium Hydroxide (NaOH)[5][6]
SolventEthanol[5][6]
Temperature25°C[5]
Yield78%[5][6]

Visualization: Synthesis Workflow

Caption: Workflow for synthesizing a biologically active dithiocarbamate.

Application Note 2: Electrophilic Aromatic Substitution - Nitration

The electron-rich nature of the benzene (B151609) ring in this compound makes it susceptible to electrophilic aromatic substitution. The methoxy and acetamido groups are both ortho-, para-directing activators. Nitration introduces a nitro (NO₂) group onto the ring, a key functional group for further synthetic transformations, such as reduction to an amine for the synthesis of dyes or other biologically active molecules.[7][8][9] The synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide demonstrates this transformation.[10]

Experimental Protocol: Nitration of this compound

This generalized protocol is based on standard procedures for the nitration of activated aromatic rings, such as N-phenylacetamide.[8][9]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to 0-5°C, slowly add concentrated nitric acid (HNO₃, 1.0 eq) to concentrated sulfuric acid (H₂SO₄, ~2.0 eq) with careful stirring. Keep the temperature below 10°C.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.

  • Reagent Addition: Slowly add the prepared nitrating mixture dropwise to the solution of this compound. Maintain the reaction temperature below 20°C throughout the addition.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.[8]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.[8] The solid product will precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The product, primarily N-(4-Methoxy-2-nitrophenyl)acetamide, can be further purified by recrystallization from an appropriate solvent like aqueous ethanol.

Data Presentation
ParameterValueReference
Starting MaterialThis compound-
Key ReagentsConc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)[8][9]
Temperature0-20°C[8]
Reaction TypeElectrophilic Aromatic Substitution[8]
Expected ProductN-(4-Methoxy-2-nitrophenyl)acetamide[10]

Visualization: Nitration Reaction Scheme

Caption: Electrophilic nitration of this compound.

Application Note 3: Synthesis of Paracetamol via O-Demethylation

This compound is a direct precursor to N-(4-hydroxyphenyl)acetamide, commonly known as Paracetamol or Acetaminophen, a widely used analgesic and antipyretic medication.[2][11] The transformation involves the cleavage of the methyl ether bond (O-demethylation). This reaction is a crucial step in synthetic routes that utilize p-anisidine (B42471) as a starting material. Strong Lewis acids like boron tribromide (BBr₃) are effective reagents for this type of aryl methyl ether cleavage.[12]

Experimental Protocol: O-Demethylation to Paracetamol

This protocol is a general procedure for aryl methyl ether cleavage using boron tribromide.

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a dry, anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Reagent Addition: Cool the solution to a low temperature (e.g., -78°C using a dry ice/acetone bath). Slowly add a solution of boron tribromide (BBr₃, ~1.1-1.5 eq) in DCM dropwise. A color change is often observed.

  • Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 2-12 hours). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back down in an ice bath and quench it by the slow, careful addition of water or methanol. This will hydrolyze the boron intermediates and excess BBr₃.

  • Work-up: Transfer the mixture to a separatory funnel. The product can be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Paracetamol can be purified by recrystallization from hot water, often with the use of activated charcoal to decolorize the solution, to yield pearly white crystals.[13]

Data Presentation
ParameterValueReference
Starting MaterialThis compound[12]
Key ReagentBoron Tribromide (BBr₃)[12]
SolventDichloromethane (DCM)-
Temperature-78°C to Room Temperature-
ProductN-(4-hydroxyphenyl)acetamide (Paracetamol)[2][12]

Visualization: Logical Flow of Paracetamol Synthesis

Caption: Protocol workflow for the O-demethylation to Paracetamol.

References

Application Notes and Protocols: Synthesis of Bioactive Derivatives from N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of bioactive derivatives synthesized from the starting material, N-(4-Methoxyphenyl)acetamide. Detailed experimental protocols and quantitative bioactivity data are presented to facilitate further research and development in this area.

Introduction

This compound, also known as methacetin, is a versatile starting material for the synthesis of a wide range of derivatives with diverse biological activities. Its simple structure, consisting of a methoxy-substituted phenyl ring and an acetamide (B32628) group, allows for various chemical modifications to explore structure-activity relationships. Research has demonstrated that derivatives of this compound exhibit promising antimicrobial, antifungal, antioxidant, and cytotoxic properties, making them attractive candidates for drug discovery and development.

This document outlines the synthesis of several classes of these derivatives, provides detailed protocols for their biological evaluation, and summarizes their activities in clear, tabular formats. Additionally, it explores the potential mechanisms of action and signaling pathways where information is available.

Synthesis of Bioactive Derivatives

Synthesis of Dithiocarbamate (B8719985) Derivatives

Dithiocarbamate derivatives of this compound have demonstrated significant antifungal and antibacterial activity. The synthesis involves the reaction of the parent compound with carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of Sodium acetyl(4-methoxyphenyl)carbamodithioate [1][2][3]

  • To a solution of this compound in ethanol, add an equimolar amount of sodium hydroxide (B78521) and stir until dissolved.

  • Cool the reaction mixture in an ice bath.

  • Slowly add carbon disulfide (1.1 equivalents) to the cooled solution with continuous stirring.

  • Allow the reaction to proceed at 25°C until completion (monitoring by TLC).

  • The resulting precipitate, sodium acetyl(4-methoxyphenyl)carbamodithioate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

Chloroacetamide derivatives are known for their reactivity and potential as alkylating agents, which can confer biological activity.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add an equimolar amount of a chlorinating agent, such as chloroacetyl chloride, dropwise at 0°C.

  • Include a non-nucleophilic base, like triethylamine, to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Synthesis of Fatty Acid Amide Derivatives

Fatty acid amides of this compound have been investigated for their antimicrobial properties.

Experimental Protocol: General Synthesis of N-(4-methoxybenzyl)alkenamides [4]

  • Dissolve the corresponding fatty acid in a suitable solvent.

  • Add dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts.

  • To this mixture, add 4-methoxyaniline.

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the filtrate by column chromatography to yield the desired N-(4-methoxybenzyl)alkenamide.

Biological Activities and Quantitative Data

The synthesized derivatives of this compound have been evaluated for various biological activities. The quantitative data for the most active compounds are summarized below.

Antimicrobial and Antifungal Activity

Dithiocarbamate and fatty acid amide derivatives have shown notable activity against bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key metric for this activity.

CompoundTarget OrganismBioactivity MetricValueReference
Sodium acetyl(4-methoxyphenyl)carbamodithioatePectobacterium carotovorumZone of Inhibition18 mm (at 0.4%)[1]
Sodium acetyl(4-methoxyphenyl)carbamodithioateFusarium oxysporumGrowth Inhibition100% (at 0.4%)[1]
N-(4-methoxybenzyl)undec-10-enamideE. coli, A. tumefaciensMIC55 µg/mL[4]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideE. coli, A. tumefaciensMIC45 µg/mL[4]
N-(4-methoxybenzyl)oleamideE. coli, A. tumefaciensMIC55 µg/mL[4]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideAlternaria, RhizopusMIC70 µg/mL[4]
Cytotoxic Activity

Certain derivatives have been screened for their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineBioactivity MetricValueReference
2-chloro-N-(4-methoxyphenyl)acetamideHeLaIC5014.53 µg/mL

Experimental Protocols for Bioactivity Assays

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay Protocol for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

ABTS Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable ABTS radical cation.

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Sample Reaction: Add different concentrations of the test compound to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a defined period.

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of the ABTS radical and determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Reaction Chemical Modification (e.g., Dithiocarbamoylation, Chloroacetylation) Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Derivatives Bioactive Derivatives Characterization->Derivatives Antimicrobial Antimicrobial Assay (MIC) Derivatives->Antimicrobial Antifungal Antifungal Assay (MIC) Derivatives->Antifungal Antioxidant Antioxidant Assay (ABTS) Derivatives->Antioxidant Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Signaling Pathway Diagrams

The exact signaling pathways for many derivatives of this compound are not fully elucidated. The following diagrams represent hypothesized or generalized mechanisms based on the known activities of related compounds.

Dithiocarbamate_Mechanism Derivative Dithiocarbamate Derivative Enzyme Metallo- and Sulfhydryl- Containing Enzymes Derivative->Enzyme Chelates metal ions Binds to SH-groups Inhibition Inhibition of Enzyme Activity Enzyme->Inhibition Metabolism Disruption of Cellular Metabolism Inhibition->Metabolism Death Fungal/Bacterial Cell Death Metabolism->Death

Caption: Generalized mechanism of action for dithiocarbamate derivatives.

Chloroacetamide_Hypothetical_Pathway Derivative 2-Chloro-N-(4-methoxyphenyl)acetamide DNAligase DNA Ligase Derivative->DNAligase Potential Interaction Inhibition Inhibition of DNA Ligase DNAligase->Inhibition Replication Impaired DNA Replication and Repair Inhibition->Replication Apoptosis Induction of Apoptosis Replication->Apoptosis

Caption: Hypothetical mechanism of cytotoxic action for 2-chloro-N-(4-methoxyphenyl)acetamide.

References

N-(4-Methoxyphenyl)acetamide: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(4-Methoxyphenyl)acetamide, a readily available acetanilide (B955) derivative, serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its chemical structure, featuring an activated aromatic ring due to the methoxy (B1213986) group and a reactive acetamido moiety, allows for diverse chemical transformations. This makes it an attractive precursor for the construction of various heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These application notes provide detailed protocols for the synthesis of several key heterocyclic systems, including benzothiazoles, quinolines, dihydroisoquinolines, and 1,3,4-oxadiazoles, using this compound as a key building block.

Application Note 1: Synthesis of 2-Methyl-6-methoxybenzothiazole

Benzothiazoles are a prominent class of heterocyclic compounds possessing a broad spectrum of pharmacological activities. This protocol outlines a synthetic route to a substituted benzothiazole (B30560) starting from this compound. The key steps involve the introduction of a sulfur functionality ortho to the acetamido group, followed by cyclization. A common method for synthesizing benzothiazoles is the Jacobson reaction, which involves the cyclization of an N-acyl-o-aminothiophenol.

Quantitative Data Summary:

StepProductReagentsReaction TimeYield (%)
12-Amino-5-methoxythiophenolChlorosulfonic acid, SnCl2/HCl4-6 h70-80
2N-(2-mercapto-4-methoxyphenyl)acetamideAcetic anhydride (B1165640)1-2 h85-95
32-Methyl-6-methoxybenzothiazolePolyphosphoric acid (PPA)2-3 h75-85

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-methoxythiophenol

  • To a stirred solution of this compound (10 g, 0.06 mol) in chloroform (B151607) (100 mL) cooled to 0-5 °C, add chlorosulfonic acid (10.5 mL, 0.15 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

  • Evaporate the solvent to obtain 4-acetamido-3-chlorosulfonyl-anisole.

  • To a solution of the crude sulfonyl chloride in ethanol (B145695) (150 mL), add a solution of stannous chloride dihydrate (SnCl2·2H2O) (40 g, 0.18 mol) in concentrated hydrochloric acid (50 mL) portion-wise.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and filter the precipitate. Suspend the precipitate in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to afford 2-amino-5-methoxythiophenol.

Step 2: Synthesis of N-(2-mercapto-4-methoxyphenyl)acetamide

  • To a solution of 2-amino-5-methoxythiophenol (5 g, 0.032 mol) in glacial acetic acid (50 mL), add acetic anhydride (3.6 mL, 0.038 mol).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Filter the precipitated solid, wash with cold water, and dry to obtain N-(2-mercapto-4-methoxyphenyl)acetamide.

Step 3: Synthesis of 2-Methyl-6-methoxybenzothiazole

  • Add N-(2-mercapto-4-methoxyphenyl)acetamide (4 g, 0.02 mol) to polyphosphoric acid (40 g) preheated to 80 °C.

  • Heat the reaction mixture to 140-150 °C and maintain for 2.5 hours with occasional stirring.

  • Cool the reaction mixture to about 100 °C and pour it onto crushed ice.

  • Neutralize the mixture with a 20% sodium hydroxide (B78521) solution.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-methyl-6-methoxybenzothiazole.

Reaction Workflow:

Benzothiazole_Synthesis A This compound B Chlorosulfonation & Reduction A->B 1. ClSO3H 2. SnCl2/HCl C 2-Amino-5-methoxythiophenol B->C D Acetylation C->D Acetic Anhydride E N-(2-mercapto-4-methoxyphenyl)acetamide D->E F Cyclization (PPA) E->F PPA, 150 °C G 2-Methyl-6-methoxybenzothiazole F->G

Caption: Synthesis of 2-Methyl-6-methoxybenzothiazole.

Application Note 2: Synthesis of 6-Methoxy-4-methylquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can also be employed for the synthesis of quinolines from acetanilides.[1][2] This protocol describes the synthesis of a substituted quinoline (B57606) from this compound.

Quantitative Data Summary:

StepProductReagentsReaction TimeYield (%)
1Vilsmeier Reagent FormationPOCl3, DMF30 min-
22-Chloro-6-methoxy-4-methylquinoline (B109769)This compound, Vilsmeier Reagent6-8 h60-70
36-Methoxy-4-methylquinolineH2, Pd/C4-6 h85-95

Experimental Protocol:

Step 1: In-situ Preparation of the Vilsmeier Reagent

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous dimethylformamide (DMF) (15 mL) and cool it in an ice bath.

  • Add phosphorus oxychloride (POCl3) (10 mL) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

Step 2: Synthesis of 2-Chloro-6-methoxy-4-methylquinoline

  • To the freshly prepared Vilsmeier reagent, add this compound (5 g, 0.03 mol) portion-wise.

  • After the addition, heat the reaction mixture to 70-80 °C and maintain for 7 hours.

  • Cool the reaction mixture and pour it cautiously onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain 2-chloro-6-methoxy-4-methylquinoline.

Step 3: Synthesis of 6-Methoxy-4-methylquinoline

  • Dissolve 2-chloro-6-methoxy-4-methylquinoline (3 g, 0.014 mol) in methanol (B129727) (50 mL).

  • Add 10% Palladium on carbon (Pd/C) (0.3 g) to the solution.

  • Hydrogenate the mixture at 50 psi in a Parr hydrogenation apparatus for 5 hours.

  • Filter the catalyst through a bed of Celite and wash with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 6-methoxy-4-methylquinoline.

Reaction Workflow:

Quinoline_Synthesis cluster_0 Vilsmeier Reagent Formation A DMF + POCl3 B Vilsmeier Reagent A->B D Vilsmeier-Haack Reaction B->D C This compound C->D E 2-Chloro-6-methoxy-4-methylquinoline D->E 70-80 °C F Dechlorination E->F H2, Pd/C G 6-Methoxy-4-methylquinoline F->G

Caption: Synthesis of 6-Methoxy-4-methylquinoline.

Application Note 3: Synthesis of 1-Methyl-6-methoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines by the cyclization of β-arylethylamides using a dehydrating agent.[3][4][5] This protocol requires the preparation of a suitable β-phenylethylamide precursor from this compound.

Quantitative Data Summary:

StepProductReagentsReaction TimeYield (%)
14-Methoxyphenethylamine (B56431)LiAlH4 or BH3-THF12-16 h80-90
2N-(4-Methoxyphenethyl)acetamideAcetic Anhydride1-2 h90-98
31-Methyl-6-methoxy-3,4-dihydroisoquinolinePOCl3 or P2O52-4 h65-75

Experimental Protocol:

Step 1: Synthesis of 4-Methoxyphenethylamine

  • To a suspension of lithium aluminum hydride (LiAlH4) (3.4 g, 0.09 mol) in anhydrous tetrahydrofuran (B95107) (THF) (150 mL) under a nitrogen atmosphere, add a solution of this compound (10 g, 0.06 mol) in anhydrous THF (50 mL) dropwise.

  • Reflux the reaction mixture for 14 hours.

  • Cool the mixture in an ice bath and quench the excess LiAlH4 by the slow, sequential addition of water (3.4 mL), 15% NaOH solution (3.4 mL), and water (10.2 mL).

  • Filter the resulting solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-methoxyphenethylamine.

Step 2: Synthesis of N-(4-Methoxyphenethyl)acetamide

  • To a solution of 4-methoxyphenethylamine (8 g, 0.053 mol) in dichloromethane (B109758) (100 mL), add acetic anhydride (5.5 mL, 0.058 mol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield N-(4-methoxyphenethyl)acetamide.

Step 3: Synthesis of 1-Methyl-6-methoxy-3,4-dihydroisoquinoline

  • To a solution of N-(4-methoxyphenethyl)acetamide (5 g, 0.026 mol) in anhydrous toluene (B28343) (50 mL), add phosphorus oxychloride (POCl3) (4.8 mL, 0.052 mol).

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Make the aqueous layer basic (pH 9-10) with concentrated ammonium (B1175870) hydroxide.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to afford 1-methyl-6-methoxy-3,4-dihydroisoquinoline.

Reaction Workflow:

Dihydroisoquinoline_Synthesis A This compound B Reduction A->B LiAlH4 C 4-Methoxyphenethylamine B->C D Acetylation C->D Acetic Anhydride E N-(4-Methoxyphenethyl)acetamide D->E F Bischler-Napieralski Cyclization E->F POCl3, Reflux G 1-Methyl-6-methoxy-3,4-dihydroisoquinoline F->G

Caption: Synthesis of a Dihydroisoquinoline derivative.

Application Note 4: Synthesis of 2-((4-Methoxyphenyl)amino)-5-substituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocyclic compounds with a wide range of biological activities. This protocol outlines a general route for the synthesis of N-substituted 1,3,4-oxadiazoles starting from this compound.[6][7][8]

Quantitative Data Summary:

StepProductReagentsReaction TimeYield (%)
14-Methoxyphenylurea (B72069)NaOH, Br2, H2O2-3 h75-85
24-MethoxyphenylsemicarbazideHydrazine (B178648) hydrate (B1144303)4-6 h70-80
3N-(4-methoxyphenyl)-5-substituted-1,3,4-oxadiazol-2-amineAromatic aldehyde, Oxidant (e.g., I2)5-7 h60-75

Experimental Protocol:

Step 1: Synthesis of 4-Methoxyphenylurea (Hofmann Rearrangement)

  • Prepare a solution of sodium hydroxide (10 g, 0.25 mol) in water (50 mL) and cool to 0 °C.

  • Add bromine (3.2 mL, 0.062 mol) dropwise to the cold NaOH solution.

  • In a separate flask, dissolve this compound (10 g, 0.06 mol) in ethanol (50 mL).

  • Add the acetamide (B32628) solution to the freshly prepared sodium hypobromite (B1234621) solution.

  • Warm the reaction mixture to 70-80 °C for 2 hours.

  • Cool the mixture, and the precipitated 4-methoxyphenylurea is filtered, washed with cold water, and dried.

Step 2: Synthesis of 4-Methoxyphenylsemicarbazide

  • A mixture of 4-methoxyphenylurea (8 g, 0.048 mol) and hydrazine hydrate (12 mL, 0.24 mol) is refluxed for 5 hours.

  • Cool the reaction mixture and pour into cold water.

  • The solid product is filtered, washed with water, and recrystallized from ethanol to give 4-methoxyphenylsemicarbazide.

Step 3: Synthesis of N-(4-methoxyphenyl)-5-aryl-1,3,4-oxadiazol-2-amine

  • A mixture of 4-methoxyphenylsemicarbazide (2 g, 0.011 mol), a substituted aromatic aldehyde (0.011 mol), and a catalytic amount of iodine (0.1 g) in ethanol (30 mL) is refluxed for 6 hours.

  • After cooling, the reaction mixture is poured into a cold solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/DMF) to afford the desired N-(4-methoxyphenyl)-5-substituted-1,3,4-oxadiazol-2-amine.

Reaction Workflow:

Oxadiazole_Synthesis A This compound B Hofmann Rearrangement A->B Br2, NaOH C 4-Methoxyphenylurea B->C D Hydrazinolysis C->D Hydrazine Hydrate E 4-Methoxyphenylsemicarbazide D->E F Condensation & Oxidative Cyclization E->F Ar-CHO, I2 G N-(4-methoxyphenyl)-5-aryl-1,3,4-oxadiazol-2-amine F->G

Caption: Synthesis of N-substituted 1,3,4-Oxadiazoles.

References

Application Notes and Protocols for N-(4-Methoxyphenyl)acetamide in Undergraduate Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis, purification, and characterization of N-(4-methoxyphenyl)acetamide, a common compound prepared in undergraduate organic chemistry laboratories. The protocols outlined below are designed to be robust and reproducible, making them suitable for methods development, validation, and training purposes.

Overview and Applications

This compound, also known as p-acetanisidide, is a derivative of acetanilide (B955) and finds utility as an intermediate in the synthesis of various organic compounds. In an academic setting, its preparation serves as an excellent example of N-acylation, a fundamental reaction in organic chemistry. The starting materials, p-anisidine (B42471) and acetic anhydride, are readily available and the product can be easily purified by recrystallization and characterized by standard spectroscopic techniques.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

PropertyValueReference(s)
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1][2]
AppearanceLight purple or beige crystalline powder[3]
Melting Point131-138 °C[2][3]
SolubilitySlightly soluble in water, soluble in ethanol (B145695)[2][4]
¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.1Singlet3H-C(=O)CH₃ (Acetyl group)
~3.8Singlet3H-OCH₃ (Methoxy group)
~6.8-6.9Doublet2HAromatic protons ortho to -OCH₃
~7.4-7.5Doublet2HAromatic protons ortho to -NHCOCH₃
~8.0-8.5Singlet (broad)1H-NH- (Amide proton)
IR Spectroscopy Wavenumber (cm⁻¹) Functional Group
~3300-3250N-H stretch (Amide)
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1660C=O stretch (Amide I)
~1600-1450Aromatic C=C stretch
~1240C-O stretch (Aryl ether)
~1030C-N stretch (Amide)

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol describes the N-acylation of p-anisidine with acetic anhydride.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • 125 mL Erlenmeyer flask

  • Hot plate/stirrer

  • Magnetic stir bar

  • Graduated cylinders

  • Beakers

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve approximately 2.0 g of p-anisidine in 10 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • To the resulting solution, add 2.5 mL of acetic anhydride.

  • Heat the reaction mixture on a hot plate to a gentle boil for approximately 10-15 minutes.

  • After heating, cool the flask to room temperature.

  • Slowly add 20 mL of cold deionized water to the reaction mixture with stirring. The product should precipitate as a solid.

  • Cool the mixture further in an ice bath to maximize crystal formation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Allow the crude product to air dry on the filter paper. A portion should be set aside for melting point analysis to compare with the purified product.

Purification by Recrystallization

This protocol utilizes a mixed solvent system of ethanol and water to purify the crude this compound.[4][5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Two 125 mL Erlenmeyer flasks

  • Hot plate/stirrer

  • Graduated cylinders

  • Pasteur pipettes

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to a 125 mL Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate while swirling to dissolve the solid. Add more ethanol in small portions if necessary until the solid is completely dissolved at the boiling point of the solvent.

  • While the ethanol solution is hot, add hot deionized water dropwise until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • To this cloudy solution, add a few drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 10 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the purified crystals thoroughly. Weigh the final product and calculate the percent yield.

Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods.

3.3.1. Melting Point Determination:

  • Determine the melting point range of both the crude and recrystallized products.

  • A sharp melting point range close to the literature value indicates a high degree of purity. Impurities will typically cause the melting point to be depressed and broadened.

3.3.2. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the purified product.

  • Identify the characteristic absorption bands corresponding to the N-H stretch, C=O stretch (amide I), and C-O stretch of the aryl ether.

3.3.3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum and assign the signals to the different protons in the molecule based on their chemical shift, integration, and multiplicity.

Visualizations

The following diagrams illustrate the key processes in this experiment.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve p-Anisidine in Acetic Acid s2 Add Acetic Anhydride s1->s2 s3 Heat Reaction Mixture s2->s3 s4 Cool and Precipitate with Water s3->s4 s5 Isolate Crude Product (Vacuum Filtration) s4->s5 p1 Dissolve Crude Product in Hot Ethanol s5->p1 Crude Product p2 Add Hot Water to Cloud Point p1->p2 p3 Clarify with Hot Ethanol p2->p3 p4 Cool to Crystallize p3->p4 p5 Isolate Pure Product (Vacuum Filtration) p4->p5 c1 Melting Point p5->c1 Pure Product c2 IR Spectroscopy p5->c2 c3 ¹H NMR Spectroscopy p5->c3

Caption: Experimental workflow for the synthesis and purification of this compound.

CharacterizationFlow start Purified Product mp Melting Point Analysis start->mp ir IR Spectroscopy start->ir nmr ¹H NMR Spectroscopy start->nmr purity Assess Purity (Sharp MP Range) mp->purity structure_confirm1 Confirm Functional Groups (N-H, C=O, C-O) ir->structure_confirm1 structure_confirm2 Confirm Molecular Structure (Proton Environment) nmr->structure_confirm2 final Verified Product purity->final structure_confirm1->final structure_confirm2->final

References

Application Note: A Validated HPLC Method for the Analysis of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)acetamide, also known as Metacetamol, is an acetamide (B32628) compound with potential applications in pharmaceutical research and development. Accurate and reliable quantitative analysis of this compound is essential for quality control, stability studies, and formulation development. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is specific, linear, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. The chromatographic conditions have been optimized to provide a sharp, symmetrical peak with a reasonable retention time for this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing a robust HPLC method.

PropertyValue
Chemical Name This compound
Synonyms Metacetamol, 4'-Methoxyacetanilide
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Melting Point 137-138 °C
Solubility Slightly soluble in water, soluble in methanol (B129727) and acetonitrile (B52724).

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 243 nm*
Injection Volume 10 µL
Run Time 10 minutes

*Note: The detection wavelength of 243 nm is based on the UV absorbance of the structurally similar compound, paracetamol.[2][3] It is recommended to determine the optimal wavelength by running a UV-Vis spectrum of a standard solution of this compound in the mobile phase.

Preparation of Solutions

Mobile Phase Preparation: Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water. Degas the mixture using a vacuum filtration system or by sonication for 15 minutes before use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation (from Bulk Drug): Accurately weigh approximately 25 mg of the this compound bulk drug, transfer it to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. Further dilute the filtrate to a suitable concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters were assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are evaluated by injecting the standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were then analyzed, and the percentage recovery was calculated.

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by analyzing the same samples on two different days by two different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.

Data Presentation

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor (T)1.1T ≤ 2.0
Theoretical Plates (N)5800N ≥ 2000
RSD of Peak Area (%)0.8≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
25375589
50751123
751126780
1001502345
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Study Results

Spiked Level (%)Amount Added (mg)Amount Recovered (mg)Recovery (%)
808.07.9599.4
10010.010.08100.8
12012.011.9299.3
Mean Recovery (%) 99.8

Table 4: Precision Study Results

PrecisionRSD (%) of Peak Area (n=6)
Repeatability (Intra-day)0.9
Intermediate Precision (Inter-day)1.2

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase (Acetonitrile:Water 50:50) HPLC_System HPLC System (C18 Column, 30°C) Mobile_Phase->HPLC_System Standard_Sol Standard Solutions (1-100 µg/mL) Injection Inject 10 µL Standard_Sol->Injection Sample_Sol Sample Solution Sample_Sol->Injection Detection UV Detection (243 nm) HPLC_System->Detection Injection->HPLC_System Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Quantification Quantify Concentration Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_params Validation Parameters Specificity Specificity Validated_Method Validated Analytical Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Logical relationship of method validation parameters.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound in bulk drug samples. The method is suitable for routine quality control analysis and can be readily implemented in pharmaceutical laboratories. The short run time allows for a high throughput of samples, increasing efficiency in a laboratory setting.

References

Application Notes: N-(4-Methoxyphenyl)acetamide as a Probe for Cytochrome P450 1A2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is an acetamide (B32628) compound that serves as a valuable tool in clinical and research settings for the assessment of liver function. While not devoid of toxicity, its use in controlled, minimal doses, particularly in the form of its stable isotope-labeled variant (¹³C-methacetin), is considered safe for diagnostic purposes. It is principally utilized as a probe substrate for Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. The ¹³C-Methacetin Breath Test (MBT) is a non-invasive, dynamic assay that provides a quantitative measure of hepatic microsomal function.[1][2] This application note details the use of this compound in this context, providing protocols and data for its application.

Historically, related compounds like phenacetin (B1679774) were used as analgesics but were later withdrawn due to significant toxicity, including carcinogenicity and kidney damage.[3][4] Methacetin, while demonstrating a more favorable safety profile than phenacetin, should still be handled with appropriate laboratory precautions.[5] Its primary modern application is as a diagnostic tool rather than a therapeutic agent.

Principle of Application

The utility of this compound as a probe for liver function is centered on its specific metabolic pathway. The compound undergoes O-demethylation, a reaction primarily and rapidly catalyzed by the hepatic enzyme CYP1A2, to form acetaminophen (B1664979) and a carbon dioxide molecule.[1][6] When ¹³C-labeled methacetin is administered, the resulting ¹³CO₂ is exhaled and can be precisely measured in breath samples. The rate of ¹³CO₂ exhalation directly correlates with the metabolic activity of CYP1A2, thus providing a dynamic assessment of the liver's functional capacity.[1] This method is particularly useful for diagnosing and monitoring chronic liver diseases, where CYP1A2 activity is often diminished.[1]

Signaling Pathway Diagram

cluster_0 Cellular Environment (Hepatocyte) cluster_1 Systemic Circulation & Exhalation M This compound (¹³C-Methacetin) CYP1A2 CYP1A2 Enzyme M->CYP1A2 Metabolism A Acetaminophen CYP1A2->A CO2 ¹³CO₂ CYP1A2->CO2 Lungs Lungs CO2->Lungs Transport via Bloodstream Breath Exhaled Breath Sample Lungs->Breath Exhalation

Caption: Metabolic Pathway of ¹³C-Methacetin by CYP1A2.

Data Presentation

The following tables summarize quantitative data from studies utilizing the ¹³C-Methacetin Breath Test to assess liver function. These values can be used for comparative purposes in a research or clinical setting.

Table 1: Representative ¹³C-Methacetin Breath Test Parameters in Different Patient Populations

Patient GroupCumulative % ¹³C Dose Recovered at 120 min (Median)Time to Peak ¹³CO₂ (minutes)Reference
Healthy Adults26.0%15-20[2]
Chronic HepatitisSignificantly Reduced vs. Controls-[7]
Liver Cirrhosis (Compensated)Significantly Reduced vs. Controls-[7]
Liver Cirrhosis (Advanced)Significantly Lower than Compensated Cirrhosis-[7]

Table 2: Diagnostic Utility of the ¹³C-Methacetin Breath Test for Liver Fibrosis in NAFLD Patients

ParameterSensitivity for Significant Fibrosis (≥F1)Negative Predictive Value
Cumulative Recovery at 10 min75%0.88
Cumulative Recovery at 40 min & Time of Max Recovery87.5%0.93

Data adapted from a study on non-alcoholic fatty liver disease (NAFLD) patients, suggesting the test's utility in ruling out significant fibrosis.[8]

Experimental Protocols

Protocol 1: In Vivo Assessment of CYP1A2 Activity using the ¹³C-Methacetin Breath Test

This protocol outlines the standard procedure for conducting a ¹³C-Methacetin Breath Test in human subjects to quantitatively assess liver function.

Materials:

  • 75 mg ¹³C-Methacetin

  • 100-200 mL of water

  • Breath collection bags or tubes

  • Infrared spectrometer or mass spectrometer for ¹³CO₂ analysis

Procedure:

  • Patient Preparation: The subject should fast for a minimum of 8 hours prior to the test. Smoking should be avoided for at least one hour before the test. Carbonated beverages are not permitted before or during the test.[6]

  • Baseline Sample Collection: Collect a baseline breath sample from the subject before administering the ¹³C-methacetin.

  • Substrate Administration: Dissolve 75 mg of ¹³C-methacetin in 100 mL of water and have the subject drink the entire solution.[2][6]

  • Post-Administration Sample Collection: Collect breath samples at regular intervals. A common collection schedule is at 10, 15, 20, 30, 40, 50, 60, 80, 100, and 120 minutes after ingestion.[2] For a shortened protocol, a single sample at 15 or 20 minutes post-ingestion may be sufficient in healthy individuals.[2]

  • Sample Analysis: Analyze the collected breath samples for the ¹³CO₂ to ¹²CO₂ ratio using an appropriate spectrometer.

  • Data Calculation: The results are typically expressed as the delta over baseline (DOB) of the ¹³CO₂/¹²CO₂ ratio. From this, the cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over time can be calculated.

Protocol 2: In Vitro CYP1A2 Inhibition Assay using this compound

This protocol describes a method to screen for potential inhibitors of CYP1A2 activity using human liver microsomes. This is a common assay in drug development to assess the potential for drug-drug interactions. While phenacetin is more commonly cited for in vitro inhibition assays, methacetin can also be used as a substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound (Methacetin)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compounds (potential inhibitors)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for acetaminophen quantification

Procedure:

  • Preparation of Reagents: Prepare stock solutions of methacetin, test compounds, and the NADPH regenerating system in appropriate solvents.

  • Incubation Setup: In a microcentrifuge tube, combine potassium phosphate buffer, HLMs, and the test compound at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add a solution of methacetin to the pre-incubated mixture.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analysis vial and quantify the amount of acetaminophen formed using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of acetaminophen formation in the presence of different concentrations of the test compound. Calculate the IC₅₀ value for the test compound to determine its inhibitory potency against CYP1A2.

Workflow Diagrams

start Start: Patient Preparation (Fasting, No Smoking) baseline Collect Baseline Breath Sample start->baseline administer Administer 75mg ¹³C-Methacetin in 100mL Water baseline->administer collect Collect Breath Samples (e.g., at 10, 20, 30, 60, 120 min) administer->collect analyze Analyze ¹³CO₂/¹²CO₂ Ratio (Spectrometry) collect->analyze calculate Calculate Cumulative % Dose Recovered & Time to Peak analyze->calculate end_node End: Assess Liver Function calculate->end_node

Caption: Workflow for the ¹³C-Methacetin Breath Test.

prep Prepare Reagents (HLMs, Methacetin, Test Compound, Buffer) pre_incubate Pre-incubate HLMs, Buffer, and Test Compound at 37°C prep->pre_incubate add_substrate Add Methacetin Substrate pre_incubate->add_substrate start_reaction Initiate Reaction with NADPH Regenerating System add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate Reaction (e.g., with Acetonitrile) incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze Quantify Acetaminophen (LC-MS/MS) process->analyze calculate Calculate IC₅₀ of Test Compound analyze->calculate

References

Application Notes and Protocols for N-(4-Methoxyphenyl)acetamide as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is a derivative of acetanilide (B955) and finds utility in various chemical and pharmaceutical applications. Its stable chemical structure and distinct physicochemical properties make it a suitable candidate for use as a reference standard in chromatographic analyses. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis of a substance. This document provides detailed application notes and protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and its application as a reference standard.

PropertyValue
CAS Number 51-66-1[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
Appearance Light beige or light purple crystalline powder[2][3]
Melting Point 131-138 °C[2][3]
Solubility Slightly soluble in water; soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][4]
UV λmax Approximately 248 nm (in ethanol)

Application in High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of aromatic compounds like this compound, offering high resolution, sensitivity, and reproducibility.

Analytical Method Overview

The separation of this compound is typically achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, allows for the effective elution and separation of the analyte from potential impurities. Detection is performed using a UV-Vis detector, leveraging the chromophoric nature of the molecule.

Illustrative HPLC Method Parameters

The following table outlines a typical set of parameters for the HPLC analysis of this compound.

ParameterRecommended Conditions
HPLC System Standard HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 248 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Validation Parameters (Representative Values)

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following table provides representative validation parameters for the quantitative analysis of this compound.

ParameterExpected Range/Value
Retention Time (RT) 5 - 8 minutes
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Detailed Experimental Protocol: HPLC Analysis

This protocol provides a step-by-step guide for the analysis of this compound using the HPLC method described above.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)[1]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Sonicator

  • pH meter

3. Preparation of Solutions

  • Mobile Phase (Acetonitrile : 0.1% Phosphoric Acid in Water, 40:60 v/v):

    • To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.[5]

    • Measure 600 mL of the 0.1% phosphoric acid solution.

    • Measure 400 mL of acetonitrile.

    • Combine the two solutions in a suitable reservoir, mix well, and degas using a sonicator or an online degasser.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards:

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.

    • Sonicate as needed to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis

  • Set up the HPLC system with the column and mobile phase as specified in the method parameters.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions.

5. Data Analysis

  • Integrate the peak areas of the chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Application in Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Illustrative GC Method Parameters
ParameterRecommended Conditions
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Program Initial 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Detailed Experimental Protocol: GC Analysis

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol or Ethyl Acetate (GC grade)

2. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the chosen solvent.

  • Working Standards:

    • Prepare a series of working standards by diluting the stock solution to the desired concentration range.

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration within the calibration range.

    • Filter if necessary.

3. Chromatographic Analysis

  • Set up the GC system according to the method parameters.

  • Inject the standards and samples.

4. Data Analysis

  • Analyze the resulting chromatograms to determine the retention time and peak area for this compound.

  • Quantify the analyte in the samples using a calibration curve or an internal standard method.

Application in Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective technique for qualitative analysis, such as reaction monitoring and purity assessment.

Illustrative TLC Method Parameters
ParameterRecommended Conditions
Stationary Phase Silica gel 60 F₂₅₄ plates[6]
Mobile Phase Ethyl Acetate : Hexane (1:1 v/v)
Sample Application Spot standard and sample solutions 1 cm from the bottom of the plate.
Development Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
Visualization UV light at 254 nm.[6] this compound will appear as a dark spot on a fluorescent background.
Detailed Experimental Protocol: TLC Analysis

1. Materials and Reagents

  • This compound reference standard

  • Ethyl Acetate (analytical grade)

  • Hexane (analytical grade)

  • TLC plates (silica gel 60 F₂₅₄)

2. Preparation of Solutions

  • Prepare solutions of the reference standard and sample in a volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

3. Chromatographic Analysis

  • Spot the standard and sample solutions onto the TLC plate.

  • Place the plate in a developing chamber containing the mobile phase.

  • After development, remove the plate and allow the solvent to evaporate.

  • Visualize the spots under UV light.

4. Data Analysis

  • Compare the retention factor (Rf) value of the spot in the sample chromatogram with that of the reference standard. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Visualizations

Workflow for HPLC Standard Preparation and Analysis

HPLC_Workflow cluster_prep Standard and Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately weigh This compound Reference Standard dissolve Dissolve in mobile phase in a volumetric flask weigh->dissolve stock Prepare Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Serially dilute stock solution to create calibration standards stock->dilute sample_prep Prepare sample solution to a known concentration filter Filter all solutions through a 0.45 µm syringe filter sample_prep->filter equilibrate Equilibrate HPLC system with mobile phase filter->equilibrate inject_blank Inject blank (mobile phase) equilibrate->inject_blank inject_standards Inject calibration standards inject_blank->inject_standards inject_samples Inject sample solutions inject_standards->inject_samples chromatogram Obtain chromatograms inject_samples->chromatogram calibration_curve Generate calibration curve (Peak Area vs. Concentration) chromatogram->calibration_curve quantify Quantify analyte in samples calibration_curve->quantify

Caption: Workflow for HPLC analysis using this compound as a reference standard.

Logical Relationship for Method Validation

Method_Validation Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for analytical method validation.

References

Application Notes and Protocols: Investigating the Antioxidant Properties of N-(4-Methoxyphenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the antioxidant properties of novel N-(4-Methoxyphenyl)acetamide derivatives. This document outlines detailed protocols for common in vitro antioxidant assays, presents a framework for data interpretation, and describes key cellular signaling pathways involved in antioxidant responses.

Introduction

This compound and its derivatives are a class of compounds that have garnered interest for their potential biological activities, including antioxidant effects. The presence of the methoxyphenyl group suggests a capacity for scavenging free radicals, which are implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. A thorough investigation of the antioxidant potential of these derivatives is a critical step in the early stages of drug discovery and development.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant capacity of this compound derivatives can be quantified using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays or as equivalents of a standard antioxidant for reducing power assays.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

CompoundIC50 (µM) ± SD
This compound> 1000
Derivative A150.5 ± 12.3
Derivative B85.2 ± 9.1
Derivative C210.8 ± 15.6
Ascorbic Acid (Standard)45.6 ± 3.5

Table 2: ABTS Radical Scavenging Activity of this compound Derivatives

CompoundIC50 (µM) ± SD
This compound> 1000
Derivative A120.7 ± 10.5
Derivative B65.4 ± 7.8
Derivative C180.3 ± 13.2
Trolox (Standard)30.1 ± 2.9

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound Derivatives

CompoundFRAP Value (mM Fe(II)/mg) ± SD
This compound0.15 ± 0.02
Derivative A0.85 ± 0.07
Derivative B1.25 ± 0.11
Derivative C0.60 ± 0.05
Quercetin (Standard)2.50 ± 0.21

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[2][3]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.[2]

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions of the test compound.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[1] For the blank, add 50 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][4][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1] The pre-formed radical cation is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, a change that can be quantified spectrophotometrically.[2][7]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[1][8]

  • Adjustment of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]

  • Sample Preparation: Prepare a stock solution of the this compound derivative and a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.[5]

  • Measurement: Measure the absorbance at 734 nm.[8][10]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    Where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[2][11] This assay is based on a single electron transfer (SET) mechanism.[2]

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[2][11][12]

  • Sample Preparation: Prepare a stock solution of the this compound derivative and a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 10 µL of the sample to 220 µL of the FRAP reagent.[13]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[2]

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.[1][11][13]

  • Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as FeSO₄ or Trolox.[2] The results are expressed as mM Fe(II) equivalents per milligram of the compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates the general workflow for the in vitro antioxidant assays described above.

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_prep Prepare 0.1 mM DPPH in Methanol DPPH_mix Mix Sample and DPPH (50 µL + 150 µL) DPPH_prep->DPPH_mix DPPH_sample Prepare Sample Dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate 30 min in Dark DPPH_mix->DPPH_incubate DPPH_read Read Absorbance at 517 nm DPPH_incubate->DPPH_read ABTS_prep Prepare ABTS•+ Solution (7 mM ABTS + 2.45 mM KPS) ABTS_adjust Adjust Absorbance to 0.7 at 734 nm ABTS_prep->ABTS_adjust ABTS_mix Mix Sample and ABTS•+ (10 µL + 190 µL) ABTS_adjust->ABTS_mix ABTS_sample Prepare Sample Dilutions ABTS_sample->ABTS_mix ABABTS_incubate ABABTS_incubate ABTS_mix->ABABTS_incubate ABTS_incubate Incubate 6 min in Dark ABTS_read Read Absorbance at 734 nm ABABTS_incubate->ABTS_read FRAP_prep Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) FRAP_mix Mix Sample and FRAP Reagent (10 µL + 220 µL) FRAP_prep->FRAP_mix FRAP_sample Prepare Sample Dilutions FRAP_sample->FRAP_mix FRAP_incubate Incubate 30 min at 37°C FRAP_mix->FRAP_incubate FRAP_read Read Absorbance at 593 nm FRAP_incubate->FRAP_read G cluster_mechanisms Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Antioxidant Antioxidant (ArOH) HAT_eq ArOH + R• → ArO• + RH Antioxidant->HAT_eq SET_eq ArOH + R• → [ArOH]•+ + R:- Antioxidant->SET_eq Radical Free Radical (R•) Radical->HAT_eq Radical->SET_eq G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination constitutive Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Maf Maf Maf->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-Methoxyphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-(4-Methoxyphenyl)acetamide by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to light beige crystalline powder.[1] The reported melting point varies slightly between sources but is generally in the range of 127-138 °C.[1][2][3] A sharp melting point range of 1-2 °C is indicative of high purity.

Q2: Which solvent is best for the recrystallization of this compound?

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on available data, this compound is very soluble in acetone (B3395972) and soluble in alcohols like ethanol, while being only slightly soluble in water.[4][5] An ethanol/water mixture is often a good starting point for acetanilide (B955) derivatives. A detailed solvent screening protocol is provided below to determine the optimal solvent or solvent system for your specific crude product.

Q3: My crude this compound sample is colored. How can I remove the color?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use the minimum amount of charcoal necessary, as excessive use can lead to the loss of your desired product through adsorption.

Q4: What are the potential impurities in my crude this compound?

Common impurities may include unreacted starting materials such as p-anisidine (B42471) or acetic anhydride, by-products from the synthesis, and residual solvents. The nature of the impurities will depend on the synthetic route used to prepare the crude product.

Troubleshooting Guides

Issue 1: Low or No Crystal Formation Upon Cooling

Problem: The solution remains clear even after cooling in an ice bath, and no crystals are formed.

Possible CauseRecommended Solution
Insufficient concentration The solution may not be saturated. Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inner wall of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaporate the solvent and try a different solvent or a mixed solvent system.
Issue 2: "Oiling Out" Instead of Crystallization

Problem: Instead of forming solid crystals, an oily layer separates from the solution upon cooling.

Possible CauseRecommended Solution
Solution is too concentrated The concentration of the solute is too high, causing it to come out of solution above its melting point. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. Allow it to cool slowly.
Cooling rate is too fast Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate solvent The boiling point of the solvent may be too high, or the compound has a high affinity for the solvent. Try a lower-boiling point solvent or a mixed-solvent system where the compound is less soluble.
Issue 3: Low Yield of Recrystallized Product

Problem: The amount of pure product recovered is significantly lower than expected.

Possible CauseRecommended Solution
Using too much solvent The most common cause of low yield. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization The product crystallized in the filter funnel during hot filtration. Use a pre-heated funnel and filter flask, and perform the hot filtration as quickly as possible.
Incomplete crystallization Ensure the solution has been sufficiently cooled to maximize crystal formation. An ice bath is recommended after the solution has reached room temperature.
Washing with non-chilled solvent Washing the collected crystals with room temperature solvent can dissolve a significant portion of the product. Always wash the crystals with a minimal amount of ice-cold solvent.
Issue 4: Product is Still Impure After Recrystallization

Problem: The melting point of the recrystallized product is broad, or analytical data indicates the presence of impurities.

Possible CauseRecommended Solution
Crystals formed too quickly Rapid crystal growth can trap impurities within the crystal lattice. Allow the solution to cool slowly to promote the formation of purer, larger crystals.
Incomplete removal of mother liquor Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
Inappropriate solvent choice The chosen solvent may not be effective at separating the specific impurities present. Perform a new solvent screening to find a more suitable solvent system.
Highly impure crude material If the crude material is very impure, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.

Quantitative Data

SolventSolubility (at 20-25 °C)Solubility (at boiling point)
Water0.42 g/100 mL (at 20 °C)[3]Slightly Soluble
EthanolSoluble[5]Very Soluble
MethanolSolubleVery Soluble
AcetoneVery Soluble[4]Very Soluble
ChloroformSoluble[5]Very Soluble
Ethyl AcetateLikely SolubleLikely Very Soluble
TolueneLikely Sparingly SolubleLikely Soluble
HexaneLikely InsolubleLikely Sparingly Soluble

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Place approximately 20 mg of crude this compound into several small test tubes.

  • To each test tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

  • Agitate the test tubes and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • For the solvents that did not dissolve the compound, heat the test tubes in a water bath or on a hot plate.

  • Observe the solubility at the boiling point of the solvent. An ideal solvent will completely dissolve the compound.

  • Allow the test tubes with the dissolved compound to cool to room temperature, and then place them in an ice bath.

  • The best solvent will be the one that dissolves the compound when hot but yields a large amount of pure crystals upon cooling.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates a successful purification.

Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out crystals_form->oil_out Oil success Pure Crystals Obtained crystals_form->success Yes concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Possible Cause: Not Saturated induce Induce Crystallization (Scratch/Seed) no_crystals->induce Possible Cause: Supersaturated change_solvent_nc Change Solvent no_crystals->change_solvent_nc Possible Cause: Wrong Solvent reheat_add_solvent_oo Reheat & Add More Solvent oil_out->reheat_add_solvent_oo Possible Cause: Too Concentrated slow_cool_oo Cool Slowly oil_out->slow_cool_oo Possible Cause: Cooled Too Fast change_solvent_oo Change Solvent oil_out->change_solvent_oo Possible Cause: Wrong Solvent low_yield Low Yield min_solvent Use Minimum Hot Solvent low_yield->min_solvent preheat_funnel Pre-heat Funnel low_yield->preheat_funnel ice_bath Use Ice Bath low_yield->ice_bath impure_product Impure Product slow_cool_ip Cool Slowly impure_product->slow_cool_ip wash_cold Wash with Ice-Cold Solvent impure_product->wash_cold rerun Re-recrystallize or Use Chromatography impure_product->rerun success->low_yield Check Yield success->impure_product Check Purity concentrate->cool induce->cool change_solvent_nc->dissolve reheat_add_solvent_oo->cool slow_cool_oo->cool change_solvent_oo->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Crystallization of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the crystallization of N-(4-Methoxyphenyl)acetamide, with a specific focus on preventing oiling out.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem during the crystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase (an oil) rather than as solid crystals. This is particularly problematic because the oily phase can trap impurities, leading to a product with lower purity. Furthermore, the oil may solidify into an amorphous solid or poorly formed crystals, which can be difficult to filter and dry.

Q2: What are the primary causes of oiling out for this compound?

A2: Oiling out during the crystallization of this compound can be attributed to several factors:

  • High Supersaturation: If the solution is too concentrated with the compound, the driving force for precipitation is so high that molecules aggregate randomly as a liquid rather than ordering into a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can induce a state of high supersaturation, leading to oiling out before crystals have a chance to nucleate and grow.

  • Inappropriate Solvent System: The choice of solvent is critical. If the compound is too soluble in the solvent at the crystallization temperature, it may separate as an oil.

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, promoting the separation of an oily phase.

Q3: What is the melting point of this compound, and how does it relate to oiling out?

A3: The melting point of this compound is in the range of 137-138°C.[1] Oiling out often occurs when the temperature of the supersaturated solution is above the melting point of the compound. However, it can also happen at temperatures below the melting point if the supersaturation is very high.

Q4: Which solvents are suitable for the crystallization of this compound?

A4: this compound is soluble in alcohol and chloroform (B151607) and only slightly soluble in water.[1][2] A mixed solvent system, such as ethanol (B145695) and water, is often effective for recrystallization. Ethanol is a good solvent in which the compound is soluble when hot, while water acts as an anti-solvent, reducing the solubility as it is added or as the solution cools, thus promoting crystallization.

Troubleshooting Guide: Preventing Oiling Out

This guide provides systematic solutions to prevent oiling out during the crystallization of this compound.

Issue 1: Oiling Out Observed Upon Cooling

Symptoms:

  • Formation of liquid droplets that are immiscible with the solvent.

  • The solution becomes cloudy with a milky or oily appearance.

  • A separate liquid layer forms at the bottom or on the surface of the solvent.

Troubleshooting Workflow:

G Troubleshooting Oiling Out start Oiling Out Observed reheat Reheat Solution to Dissolve Oil start->reheat add_solvent Add More of the 'Good' Solvent (e.g., Ethanol) reheat->add_solvent Is solution clear? No slow_cool Cool Solution Slowly reheat->slow_cool Is solution clear? Yes add_solvent->reheat seed Introduce Seed Crystals slow_cool->seed Oiling out reoccurs? Yes success Crystals Form Successfully slow_cool->success Oiling out reoccurs? No seed->slow_cool failure Oiling Out Persists seed->failure Oiling out persists? Yes change_solvent Modify Solvent System change_solvent->reheat failure->change_solvent

Caption: A workflow diagram for troubleshooting oiling out during crystallization.

Solutions:

  • Re-dissolve and Add More Solvent: If oiling out occurs, reheat the solution until it becomes clear again. Then, add a small amount of the primary solvent (the "good" solvent, e.g., ethanol) to decrease the supersaturation level.

  • Control the Cooling Rate: Avoid rapid cooling. Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling process. Once at room temperature, the flask can be placed in a cooler environment (e.g., a refrigerator or ice bath) to maximize yield.

  • Utilize Seeding: Introducing a small number of seed crystals of this compound into the slightly supersaturated solution can provide a template for crystal growth and bypass the energy barrier for nucleation, thus preventing the formation of an oil.

  • Adjust the Solvent System: If oiling out persists, the solvent system may need to be modified. Increasing the proportion of the "good" solvent (e.g., ethanol) in an ethanol-water mixture can help.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water System

This protocol is designed to minimize the risk of oiling out.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, for prolonged heating)

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and heating will facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Seeding to Prevent Oiling Out

This protocol should be followed if oiling out is a persistent issue.

Methodology:

  • Follow steps 1-4 of Protocol 1 to prepare a clear, saturated solution at an elevated temperature.

  • Cooling to Metastable Zone: Allow the solution to cool slowly. The optimal temperature for seeding is within the metastable zone, where the solution is supersaturated, but spontaneous nucleation is slow. This temperature is typically a few degrees below the saturation temperature.

  • Seeding: Add a very small amount (a few crystals on the tip of a spatula) of pure this compound seed crystals to the solution.

  • Controlled Cooling: Continue to cool the solution slowly and without disturbance. The seed crystals will act as nucleation sites, promoting the growth of larger crystals and preventing the formation of an oil.

  • Follow steps 6-9 of Protocol 1 for further cooling, isolation, washing, and drying of the crystals.

Data Presentation

SolventQualitative Solubility
WaterSlightly soluble[1]
EthanolSoluble[2]
ChloroformSoluble[2]

Note: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Logical Relationships in Crystallization

The following diagram illustrates the key relationships between experimental parameters and the desired outcome in the crystallization of this compound.

G Key Parameters in this compound Crystallization cluster_params Controllable Parameters cluster_outcomes Potential Outcomes Solvent_System Solvent System (e.g., Ethanol/Water Ratio) Oiling_Out Oiling Out Solvent_System->Oiling_Out Inappropriate Good_Crystals High-Purity Crystals Solvent_System->Good_Crystals Appropriate Cooling_Rate Cooling Rate Cooling_Rate->Oiling_Out Fast Cooling_Rate->Good_Crystals Slow Concentration Initial Concentration Concentration->Oiling_Out High Concentration->Good_Crystals Optimal Seeding Seeding Seeding->Good_Crystals Promotes

Caption: Relationship between key experimental parameters and crystallization outcomes.

References

optimizing reaction conditions for the acetylation of p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acetylation of p-anisidine (B42471). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the common acetylating agents for the acetylation of p-anisidine?

The most common acetylating agents are acetic anhydride (B1165640) and glacial acetic acid. Acetic anhydride is generally more reactive, while acetic acid is considered a greener and more economical option.[1][2] The choice of reagent can affect reaction times and conditions.

Q2: Is a catalyst required for this reaction?

While the reaction can proceed without a catalyst, particularly with the more reactive acetic anhydride, a catalytic amount of a strong acid like sulfuric acid is often used, especially when using acetic acid as the acetylating agent.[1] The catalyst protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic and accelerating the reaction.

Q3: What are the typical reaction conditions?

Conventional heating methods often require refluxing for several hours.[2] However, microwave-assisted synthesis can significantly reduce the reaction time to as little as 12-15 minutes, achieving high conversions at temperatures around 126°C.[1][2]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a 4:1 mixture of hexane (B92381) and ethyl acetate, can be used to separate the product, N-acetyl-p-anisidine, from the starting material, p-anisidine.[3] The disappearance of the p-anisidine spot indicates the completion of the reaction.

Q5: What is the expected melting point of the product, N-acetyl-p-anisidine?

The literature melting point for N-acetyl-p-anisidine (also known as p-acetanisidide or methacetin) is in the range of 130-132°C.[4] A melting point significantly lower than this or a broad melting range may indicate the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Impure Starting Material: Commercial p-anisidine can oxidize and change color (grey-brown) upon exposure to air, which can inhibit the reaction.[5]Purify the p-anisidine before use by recrystallization from an ethanol/water mixture or by distillation under reduced pressure.[5][6]
Inactive Acetylating Agent: Acetic anhydride can hydrolyze if exposed to moisture, reducing its effectiveness.Use fresh, unopened acetic anhydride or purify it by distillation.
Insufficient Heating/Reaction Time: The reaction may be too slow at lower temperatures or with shorter reaction times, especially with conventional heating.If using conventional heating, ensure the reaction is brought to reflux and maintained for an adequate period (e.g., 3-4 hours).[2] Consider using microwave irradiation for a significant rate enhancement.[1][2]
Product is an Oil or Fails to Solidify Presence of Impurities: Residual solvent or unreacted starting materials can prevent the product from crystallizing.Re-purify the product. Column chromatography followed by recrystallization is often effective.[5]
Product is Discolored (e.g., yellow or brown) Oxidation of p-Anisidine: The starting material may have been oxidized.Purify the p-anisidine prior to the reaction.[5][6]
Reaction Overheating: Excessive heat can lead to the formation of colored byproducts.Carefully control the reaction temperature. If the reaction is exothermic, consider cooling it in an ice bath during the initial addition of reagents.
Multiple Spots on TLC of Crude Product Incomplete Reaction: The presence of a spot corresponding to p-anisidine indicates an incomplete reaction.Increase the reaction time or consider adding a catalyst (if not already used). Ensure the correct stoichiometric ratio of reagents.
Side Reactions: Although less common for this specific reaction, side product formation is a possibility under harsh conditions.Optimize reaction conditions by using milder temperatures and controlling the stoichiometry of the reagents.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Acetylation of p-Anisidine

Method Acetylating Agent Catalyst Temperature (°C) Reaction Time Conversion (%) Reference
ConventionalAcetic Anhydride (50% excess)None specified1263-4 hours~98[2]
MicrowaveAcetic AcidSulfuric Acid12612-15 minutes~98[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Acetylation of p-Anisidine with Acetic Acid

This protocol is adapted from a green chemistry approach to the acetylation of p-anisidine.[1]

  • Materials:

    • p-Anisidine

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid

  • Procedure:

    • In a microwave-safe reaction vessel, combine p-anisidine, a stoichiometric amount of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid (e.g., a molar ratio of p-anisidine:acetic acid:sulfuric acid of 1:1:0.1).

    • Place the vessel in a microwave reactor equipped with a stirrer and a temperature probe.

    • Irradiate the mixture at a power level that maintains a temperature of 126°C for 12-15 minutes.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-p-anisidine.

Protocol 2: Conventional Acetylation of p-Anisidine with Acetic Anhydride

This protocol describes a more traditional approach to the acetylation reaction.

  • Materials:

    • p-Anisidine

    • Acetic Anhydride

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve p-anisidine in a suitable solvent like water or a mixture of water and acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Purify the product by recrystallization from an ethanol/water mixture.

Visualizations

Acetylation_Workflow Start Start Reagents Combine p-Anisidine, Acetylating Agent, and Catalyst (optional) Start->Reagents Reaction Heat Reaction Mixture (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction (Pour into Water) Monitoring->Workup Complete Filtration Isolate Crude Product (Vacuum Filtration) Workup->Filtration Purification Purify Product (Recrystallization) Filtration->Purification Analysis Characterize Product (Melting Point, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the acetylation of p-anisidine.

Troubleshooting_Logic Problem Low Product Yield CheckPurity Check Purity of p-Anisidine Problem->CheckPurity Is starting material pure? CheckReagent Check Activity of Acetylating Agent Problem->CheckReagent Is acetylating agent active? CheckConditions Verify Reaction Conditions Problem->CheckConditions Are conditions optimal? Purify Solution: Purify p-Anisidine CheckPurity->Purify No UseFresh Solution: Use Fresh Reagent CheckReagent->UseFresh No Optimize Solution: Increase Time/Temp or Use Catalyst CheckConditions->Optimize No

Caption: Troubleshooting logic for low yield in p-anisidine acetylation.

References

Technical Support Center: N-(4-Methoxyphenyl)acetamide Impurity Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in N-(4-Methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Starting Materials: Unreacted 4-methoxyaniline or p-acetamidophenol.

  • Reagents: Residual acetic anhydride (B1165640) or other acetylating agents.

  • Byproducts: Diacetylated products formed during synthesis.

  • Degradation Products: 4-methoxyaniline, resulting from the hydrolysis of the acetamide (B32628) bond.

  • Isomeric Impurities: N-(2-methoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide, which may arise from impurities in the starting materials.

  • Residual Solvents: Solvents used during synthesis and purification, such as ethanol, methanol, or dichloromethane.

Q2: An unknown peak is observed in the HPLC chromatogram of our this compound sample. How do we proceed with its identification?

A2: A systematic approach is recommended. First, ensure the peak is not an artifact from the HPLC system (e.g., ghost peaks from the mobile phase or carryover). If the peak is genuine, proceed with the following:

  • Relative Retention Time (RRT) Comparison: If you have reference standards for expected impurities, compare their RRTs with the unknown peak.

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze the stressed samples by HPLC to see if the unknown peak matches any of the generated degradants.

  • LC-MS Analysis: Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity, which is a critical piece of information for structural elucidation.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine its definitive structure.

Q3: We are observing poor batch-to-batch consistency in the impurity profile of our this compound. What could be the cause?

A3: Inconsistent impurity profiles often point to variability in the manufacturing process. Key areas to investigate include:

  • Purity of Starting Materials: The impurity profile of your starting materials (e.g., 4-methoxyaniline) can vary between suppliers or even between batches from the same supplier.

  • Reaction Conditions: Small variations in reaction temperature, time, or stoichiometry of reagents can lead to different levels and types of byproducts.

  • Work-up and Purification Procedures: Inconsistencies in pH adjustments during work-up, or variations in the recrystallization or chromatography procedures can affect the final impurity profile.

  • Storage Conditions: Improper storage of the final product or intermediates can lead to degradation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Peak Areas - Incomplete sample dissolution.- Inconsistent injection volume.- Sample degradation in the autosampler.- Ensure the sample is fully dissolved in the diluent.- Use a calibrated autosampler for precise injections.- Check the stability of the sample in the chosen solvent over the analysis time.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Column temperature fluctuations.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks and verify the flow rate.
Peak Tailing or Fronting - Column degradation.- Inappropriate mobile phase pH.- Column overload.- Use a guard column to protect the analytical column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Inject a lower concentration of the sample.
Ghost Peaks - Contaminated mobile phase or diluent.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.
Synthesis and Purification Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Formation of byproducts (e.g., diacetylation).- Product loss during work-up or purification.- Monitor the reaction by TLC or HPLC to ensure it goes to completion.- Optimize the stoichiometry of the acetylating agent.- Ensure the work-up and purification procedures are optimized to minimize product loss.
Presence of Starting Material (4-methoxyaniline) - Insufficient amount of acetylating agent.- Short reaction time.- Use a slight excess of the acetylating agent.- Increase the reaction time and monitor for completion.
"Oiling Out" during Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- Use a lower-boiling point solvent or a different solvent system.- Consider a preliminary purification step like column chromatography before recrystallization.
No Crystal Formation upon Cooling - The solution is not saturated (too much solvent).- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal.

Quantitative Data Summary

The following table provides a general guideline for the classification and reporting of impurities in active pharmaceutical ingredients (APIs) based on regulatory expectations. The specific thresholds for this compound should be established based on the product's intended use and safety data.

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Maximum Daily Dose ≤ 2 g/day ≥ 0.05%≥ 0.10% or 1.0 mg/day TDI, whichever is lower≥ 0.15% or 1.0 mg/day TDI, whichever is lower
Maximum Daily Dose > 2 g/day ≥ 0.03%≥ 0.05%≥ 0.05%
*TDI: Total Daily Intake

Experimental Protocols

HPLC Method for Impurity Profiling

This reverse-phase HPLC method is suitable for determining the purity and quantifying impurities in this compound.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve about 10 mg of the this compound sample in the mobile phase (initial composition) to obtain a concentration of 0.1 mg/mL.

GC-MS Method for Residual Solvent Analysis

This headspace GC-MS method is used to identify and quantify residual solvents.

  • Instrumentation: Headspace Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 15 minutes

  • Mass Spectrometer: Full scan mode (m/z 35-350).

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used for the structural confirmation of this compound and the identification of its impurities.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Data for this compound (in CDCl₃):

    • δ ~7.5 (br s, 1H, NH)

    • δ ~7.4 (d, 2H, Ar-H)

    • δ ~6.8 (d, 2H, Ar-H)

    • δ ~3.8 (s, 3H, OCH₃)

    • δ ~2.1 (s, 3H, COCH₃)

  • ¹³C NMR Data for this compound (in CDCl₃):

    • δ ~168 (C=O)

    • δ ~156 (C-O)

    • δ ~131 (Ar-C)

    • δ ~122 (Ar-CH)

    • δ ~114 (Ar-CH)

    • δ ~55 (OCH₃)

    • δ ~24 (COCH₃)

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Investigation cluster_3 Confirmation Unknown_Peak Unknown Peak in HPLC Chromatogram System_Suitability Check System Suitability (e.g., Ghost Peaks, Carryover) Unknown_Peak->System_Suitability RRT_Comparison Compare RRT with Reference Standards System_Suitability->RRT_Comparison Peak is real Forced_Degradation Forced Degradation Studies RRT_Comparison->Forced_Degradation No match LC_MS_Analysis LC-MS Analysis for Molecular Weight Forced_Degradation->LC_MS_Analysis Isolation Isolation via Preparative HPLC LC_MS_Analysis->Isolation Hypothesis Formed NMR_Analysis Structural Elucidation by NMR Isolation->NMR_Analysis Structure_Confirmed Impurity Structure Confirmed NMR_Analysis->Structure_Confirmed

Caption: Workflow for the identification of an unknown impurity.

HPLC_Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_quantitation Quantitation Issues Problem HPLC Problem Observed Fluctuating_RT Fluctuating RT Problem->Fluctuating_RT Bad_Peak_Shape Peak Tailing/Fronting Problem->Bad_Peak_Shape Inconsistent_Area Inconsistent Peak Area Problem->Inconsistent_Area Check_Mobile_Phase Check Mobile Phase (Composition, Degassing) Fluctuating_RT->Check_Mobile_Phase Check_Temp Check Column Temperature Fluctuating_RT->Check_Temp Check_Pump Check Pump (Leaks, Flow Rate) Fluctuating_RT->Check_Pump Check_Column_Health Check Column Health (Use Guard Column) Bad_Peak_Shape->Check_Column_Health Check_pH Check Mobile Phase pH Bad_Peak_Shape->Check_pH Check_Concentration Check Sample Concentration Bad_Peak_Shape->Check_Concentration Check_Dissolution Ensure Complete Sample Dissolution Inconsistent_Area->Check_Dissolution Check_Injection Verify Injection Volume Inconsistent_Area->Check_Injection Check_Stability Check Sample Stability Inconsistent_Area->Check_Stability

Caption: Logical relationships for troubleshooting common HPLC issues.

monitoring the progress of N-(4-Methoxyphenyl)acetamide synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-(4-Methoxyphenyl)acetamide. This guide is designed to assist researchers, scientists, and drug development professionals in monitoring the progress of this synthesis using Thin Layer Chromatography (TLC). Here you will find troubleshooting advice and frequently asked questions to help you navigate common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis involves the acetylation of p-anisidine (B42471) (4-methoxyaniline) with acetic anhydride (B1165640). The amino group of p-anisidine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of this compound and acetic acid as a byproduct.

Q2: How is Thin Layer Chromatography (TLC) utilized to monitor the reaction's progress?

A2: TLC is a crucial technique used to track the consumption of the starting material and the formation of the product over time. By spotting the reaction mixture on a TLC plate at regular intervals, one can observe the disappearance of the p-anisidine spot and the appearance of the this compound spot. The reaction is considered complete when the starting material spot is no longer visible.[1][2][3]

Q3: What do the different spots on the TLC plate represent?

A3: Typically, you will have three lanes on your TLC plate for comparison:

  • Starting Material (SM): A spot of pure p-anisidine.

  • Reaction Mixture (RM): A spot of the ongoing reaction.

  • Co-spot (C): A single spot containing both the starting material and the reaction mixture.

The product, this compound, is more polar than the starting material, p-anisidine, but less polar than potential byproducts. Therefore, the product spot will have a different retention factor (Rf) than the starting material.

Q4: How is the Retention Factor (Rf) calculated and what does it signify?

A4: The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

It is a characteristic value for a specific compound in a particular solvent system on a given stationary phase. A lower Rf value indicates a more polar compound, as it adheres more strongly to the polar silica (B1680970) gel plate and moves less with the mobile phase.

Q5: What is a suitable mobile phase (solvent system) for monitoring this reaction?

A5: A common and effective mobile phase for separating p-anisidine and this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). A typical starting ratio is 4:1 hexanes/ethyl acetate.[4] The polarity of the mobile phase can be adjusted by changing the ratio of these solvents to achieve optimal separation of the spots.

Q6: How can I visualize the spots on the TLC plate?

A6: Since p-anisidine and this compound are generally colorless, you will need a method for visualization. The most common methods are:

  • UV Light: If the compounds are UV-active (which they are, due to the aromatic ring), they will appear as dark spots under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.

  • Staining: If UV visualization is not sufficient, chemical stains can be used. Anisaldehyde stain is particularly effective for this class of compounds and often produces distinct colors for different spots upon heating.[4][5]

Troubleshooting Guide for TLC Monitoring

This guide addresses common problems encountered during the TLC analysis of the this compound synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
No spots are visible on the TLC plate. 1. The sample solution is too dilute.2. Insufficient sample was spotted on the plate.3. The compound is not UV-active and no stain was used.1. Concentrate the sample before spotting.2. Apply the sample to the same spot multiple times, allowing the solvent to dry between applications.3. Use a chemical stain (e.g., anisaldehyde or potassium permanganate) after running the TLC.
Spots are streaking or tailing. 1. The sample is too concentrated.2. The compound is acidic or basic.3. The compound is decomposing on the silica plate.[6]1. Dilute the sample solution.[6]2. Add a small amount (0.1-1%) of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine (B128534) for basic compounds).[6]3. Consider using a different stationary phase, such as alumina.
Rf values are too high (spots run with the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Rf values are too low (spots remain at the baseline). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Spots are not well-separated or are overlapping. 1. The mobile phase does not provide adequate separation.2. The reaction is incomplete, and the product and reactant spots are very close.1. Experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone).2. Use a co-spot lane to confirm if two spots are identical. If they form a single elongated spot, the reaction is likely incomplete. If they resolve into two distinct spots, they are different compounds.[5]
The solvent front is running unevenly. 1. The TLC plate may be chipped or damaged at the edges.2. The bottom of the plate is not level with the solvent in the developing chamber.3. The chamber is not properly saturated with solvent vapor.1. Use a new, undamaged TLC plate.[6]2. Ensure the plate is placed carefully and evenly in the chamber.3. Place a piece of filter paper in the chamber, wetted with the mobile phase, and allow the chamber to sit for 5-10 minutes before placing the plate inside.

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Acetic anhydride

  • Dichloromethane (DCM) or another suitable solvent

  • Round-bottom flask

  • Stirring apparatus

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1 equivalent) in dichloromethane.

  • Cool the flask in an ice-water bath for approximately 10 minutes.[4]

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Remove the flask from the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction's progress at regular intervals (e.g., every 15-20 minutes) using TLC.[7]

Monitoring the Reaction by TLC

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber with a lid

  • Mobile phase (e.g., 4:1 Hexane:Ethyl Acetate)

  • Capillary tubes for spotting

  • Pencil

  • UV lamp and/or staining solution (e.g., anisaldehyde stain)

  • Hot plate

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wet it with the solvent, close the lid, and let it saturate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" for starting material (p-anisidine), "RM" for the reaction mixture, and "C" for the co-spot.

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of a dilute solution of p-anisidine on the "SM" lane.

    • Using another capillary tube, take a sample from your reaction mixture and spot it on the "RM" lane.

    • On the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it (allow the first spot to dry before applying the second).

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • View the plate under a UV lamp and circle any visible spots with a pencil. If necessary, dip the plate in a staining solution, and then gently heat it on a hot plate until spots appear.

  • Analyze: Compare the spots. The reaction is complete when the p-anisidine spot in the "RM" lane has disappeared, and a new product spot is prominent.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_tlc TLC Monitoring Cycle cluster_analysis Analysis & Workup start Dissolve p-anisidine in DCM cool Cool solution to 0°C start->cool add_reagent Add Acetic Anhydride cool->add_reagent warm Warm to Room Temp & Stir add_reagent->warm prep_plate Prepare TLC Plate & Chamber warm->prep_plate spot_samples Spot SM, RM, and Co-spot prep_plate->spot_samples develop_plate Develop Plate spot_samples->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize analyze Analyze TLC Results visualize->analyze continue_rxn Continue Reaction analyze->continue_rxn  Incomplete workup Reaction Complete: Proceed to Workup analyze->workup  Complete continue_rxn->prep_plate Wait 15-20 min

Caption: Workflow for the synthesis of this compound and its monitoring by TLC.

References

Technical Support Center: Scaling Up the Synthesis of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when scaling up this synthesis in a laboratory setting.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from small-scale to larger-scale production.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, while being cautious of potential side reactions.
Moisture Contamination: Presence of water in reactants or solvents can hydrolyze acetic anhydride (B1165640), reducing its effectiveness.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh acetic anhydride.
Loss during Work-up: Product may be lost during extraction or filtration steps.Optimize the extraction procedure by performing multiple extractions with the organic solvent. Ensure efficient filtration and washing of the product.
Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants.Carefully calculate and measure the molar equivalents of p-anisidine (B42471) and acetic anhydride. A slight excess of acetic anhydride is often used.
Product Discoloration (Yellow/Brown Tint) Oxidation of p-Anisidine: The starting material, p-anisidine, is susceptible to air oxidation, which can lead to colored impurities.Use high-purity p-anisidine. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature Too High: Excessive heat can promote the formation of colored byproducts.Maintain strict temperature control throughout the reaction. For larger scales, ensure efficient heat dissipation.
Impurities in Starting Materials: Colored impurities in the p-anisidine or acetic anhydride.Use purified starting materials. If necessary, distill p-anisidine before use.
Difficulty in Product Crystallization "Oiling Out" of Product: The product separates as an oil instead of crystals upon cooling. This can occur if the solution is too concentrated or cooled too rapidly.Ensure the correct solvent polarity for recrystallization. Add a small amount of a co-solvent if necessary. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturated Solution: The solution may be too concentrated for crystals to form properly.Add a small amount of additional solvent to the hot solution until the oil redissolves, then allow it to cool slowly.
Lack of Nucleation Sites: Insufficient sites for crystal growth to initiate.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Exothermic Reaction Difficult to Control at Scale Rapid Addition of Acetic Anhydride: The acetylation of amines is an exothermic process. Rapid addition on a larger scale can lead to a dangerous temperature increase.[1]Add the acetic anhydride dropwise or in portions to the solution of p-anisidine, with efficient stirring. Monitor the internal temperature of the reaction vessel closely.
Inadequate Cooling: The cooling capacity of the reaction setup may be insufficient for the larger volume.Use a larger ice bath or a cryocooler for efficient temperature control. For pilot-scale, a jacketed reactor with a cooling system is recommended.[1]
Formation of Diacetylated Byproduct Excessive Acetic Anhydride or Prolonged Heating: Can lead to the formation of N,N-diacetyl-p-methoxyaniline.Use a controlled molar excess of acetic anhydride. Avoid unnecessarily long reaction times and high temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory synthesis involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride.[3] Glacial acetic acid is often used as a solvent.[4]

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

A2: Acetic anhydride is corrosive and a lachrymator, and it reacts exothermically with water. p-Anisidine is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) can be used to separate the starting material (p-anisidine) from the product (this compound). The disappearance of the p-anisidine spot indicates the completion of the reaction.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product.[4] A variety of solvents can be used, with aqueous ethanol (B145695) being a popular choice. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals.

Q5: My final product has a low melting point. What could be the issue?

A5: A low or broad melting point range is typically an indication of impurities. The most likely impurities are unreacted p-anisidine, residual acetic acid, or byproducts such as the diacetylated compound. Further purification, such as a second recrystallization, may be necessary.

Q6: Can I use acetyl chloride instead of acetic anhydride?

A6: While acetyl chloride can also be used to acetylate amines, it is generally more reactive and corrosive than acetic anhydride.[2] The reaction with acetyl chloride is often more vigorous and produces hydrochloric acid as a byproduct, which needs to be neutralized.[7] For laboratory scale-up, acetic anhydride is often preferred due to its more manageable reactivity.

Experimental Protocols

Lab-Scale Synthesis (Example)

This protocol is a representative example for a small-scale laboratory synthesis.

Materials:

  • p-Anisidine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux for a specified time (e.g., 2 hours).[4]

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified crystals in a vacuum oven.

Scaled-Up Synthesis Considerations

When scaling up the synthesis, the following points are critical:

  • Heat Management: Due to the exothermic nature of the reaction, the addition of acetic anhydride must be controlled to manage the internal temperature. A dropping funnel for slow addition and an efficient cooling bath are essential.[1]

  • Mixing: Ensure efficient and homogenous mixing throughout the reaction. Inadequate mixing can lead to localized overheating and side product formation. A mechanical stirrer is recommended for larger volumes.

  • Crystallization: For larger quantities, allow for a slow and controlled cooling process to obtain well-formed crystals that are easy to filter. Seeding the solution can be beneficial.

  • Safety: All operations should be conducted in a well-ventilated area, and appropriate PPE must be worn. A safety review of the scaled-up procedure is highly recommended.

Quantitative Data

The following table summarizes representative quantitative data from various literature sources for the synthesis of this compound.

Starting MaterialAcetylating AgentSolventReaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
p-AnisidineAcetic AnhydrideAcetic AcidReflux2Not specified[4]
p-AnisidineAcetic AnhydrideDichloromethaneRoom TemperatureMonitored by TLC50-68[8]
p-AcetamidophenolTrimethyl Phosphate-90360[9]
4-Methoxy-3-nitroanilineAcetic AnhydrideAcetic AcidReflux2Not specified[4]
4-Methoxy-2-nitroanilineAcetic AnhydrideAcetic AcidRoom Temperature18Not specified[10]

Visualizations

Reaction Pathway

Reaction_Pathway p_anisidine p-Anisidine (4-Methoxyaniline) reagents p_anisidine->reagents acetic_anhydride Acetic Anhydride acetic_anhydride->reagents product This compound acetic_acid Acetic Acid (byproduct) product->acetic_acid forms reagents->product + Acetic Acid (solvent)

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (p-Anisidine, Acetic Anhydride, Glacial Acetic Acid) start->reagent_prep reaction Acetylation Reaction (Heating and Stirring) reagent_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete precipitation Product Precipitation (Addition to Water) monitoring->precipitation Complete filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol/Water) filtration->recrystallization drying Drying of Final Product recrystallization->drying end End drying->end

References

managing side reactions in the synthesis of N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Methoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the acetylation of p-anisidine (B42471) (4-methoxyaniline) using an acetylating agent, most commonly acetic anhydride (B1165640). This reaction is typically carried out in a suitable solvent or, in some cases, under solvent-free conditions.

Q2: What are the primary potential side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Diacetylation: The formation of N,N-diacetyl-4-methoxyaniline can occur, especially with prolonged reaction times or an excess of the acetylating agent.

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual p-anisidine in the final product.

  • Hydrolysis: The acetamide (B32628) product can be hydrolyzed back to p-anisidine and acetic acid if exposed to strongly acidic or basic conditions, particularly during the workup phase.

  • Oxidation of p-Anisidine: The starting material, p-anisidine, can be susceptible to air oxidation, which may produce colored impurities.

Q3: My final product is discolored (yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration is often due to the presence of oxidized impurities from the p-anisidine starting material. To mitigate this, it is recommended to use purified p-anisidine. If the product is already formed, recrystallization, potentially with the addition of activated charcoal, can be effective in removing colored impurities.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the starting material (p-anisidine) and the product (this compound) should be followed. The reaction is considered complete when the spot corresponding to p-anisidine is no longer visible.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. Other potential solvent systems include mixtures of ethanol and water.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction using TLC to ensure the starting material is fully consumed. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reagent Stoichiometry - Ensure that the molar ratio of the acetylating agent to p-anisidine is appropriate. A slight excess of the acetylating agent is often used.
Loss of Product During Workup - During aqueous washes, ensure the pH is not strongly acidic or basic to prevent hydrolysis of the product. - Minimize the number of transfer steps to reduce mechanical losses.
Inefficient Crystallization - Optimize the recrystallization solvent system to ensure maximum recovery of the product. - Ensure the solution is sufficiently cooled to allow for complete crystallization.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted p-Anisidine - Ensure the reaction goes to completion by monitoring with TLC. - Purify the crude product by recrystallization from a suitable solvent like ethanol.
Diacetylation Product - Avoid using a large excess of the acetylating agent and control the reaction time. - Diacetylated product can often be removed by careful column chromatography or fractional crystallization.
Hydrolysis Product (p-anisidine) - Maintain a neutral or slightly acidic/basic pH during the workup procedure. - Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any excess acid.
Impure Starting Materials - Use high-purity p-anisidine and acetylating agent. p-Anisidine can be purified by recrystallization or distillation if necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of N-arylacetamides

Starting MaterialAcetylating AgentSolventTemperatureReaction TimeYield (%)Reference
4-MethoxyanilineAcetic AnhydrideDry DichloromethaneRoom TemperatureMonitored by TLC50-68[1]
4-MethoxyanilineChloroacetyl chlorideAcetic AcidIce Bath to RT30 min80[2]
4-methoxyanilineAcetic AnhydrideAcetonitrile (B52724)Room Temperature6 h48[3]

Experimental Protocols

Key Experiment: Synthesis of this compound via Acetylation of p-Anisidine

This protocol is a representative method for the synthesis of this compound.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Acetic anhydride

  • Dry Dichloromethane (DCM)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • To a round-bottom flask, add 4-methoxyaniline (1 equivalent) and dry dichloromethane.

  • Stir the mixture at room temperature until the 4-methoxyaniline is completely dissolved.

  • Add acetic anhydride (a slight excess, e.g., 1.1-1.2 equivalents) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC at regular intervals.

  • Once the reaction is complete (as indicated by the disappearance of the p-anisidine spot on TLC), wash the reaction mixture with a saturated solution of sodium carbonate to neutralize any excess acetic acid and anhydride.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.[1]

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants p_anisidine p-Anisidine product This compound p_anisidine->product Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->product diacetyl_product N,N-Diacetyl-4-methoxyaniline (Diacetylation) product->diacetyl_product Excess Acetic Anhydride / Long reaction time hydrolysis_product p-Anisidine (Hydrolysis) product->hydrolysis_product Acidic/Basic Workup

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product discolored_product Discolored Product start->discolored_product check_completion Check Reaction Completion (TLC) low_yield->check_completion Incomplete? optimize_workup Optimize Workup Conditions low_yield->optimize_workup Product Loss? optimize_cryst Optimize Recrystallization low_yield->optimize_cryst Poor Recovery? check_stoich Check Reagent Stoichiometry low_yield->check_stoich Incorrect Ratio? check_starting_material Check Purity of Starting Material impure_product->check_starting_material Impure Reagents? purify_product Purify by Recrystallization or Chromatography impure_product->purify_product Side Products? adjust_workup Adjust Workup pH impure_product->adjust_workup Hydrolysis? recrystallize_charcoal Recrystallize with Activated Charcoal discolored_product->recrystallize_charcoal Oxidized Impurities? purify_starting_material Purify p-Anisidine discolored_product->purify_starting_material Impure p-Anisidine?

Caption: Troubleshooting workflow for the synthesis of this compound.

References

improving the purity of N-(4-Methoxyphenyl)acetamide for analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Methoxyphenyl)acetamide

Welcome to the technical support center for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound suitable for use as an analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is recrystallization. Water, or a mixture of ethanol (B145695) and water, is typically used as the solvent system. This technique is effective at removing unreacted starting materials and most soluble by-products.

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound should be a white to light beige crystalline powder. Key physical properties are summarized in the data table below. A sharp melting point close to the literature value is a primary indicator of high purity.[1][2][3]

Q3: What are the primary impurities I should be concerned about?

A3: Potential impurities largely depend on the synthetic route but commonly include unreacted starting materials like p-anisidine (B42471), residual reagents such as acetic anhydride (B1165640) or acetic acid, and potential by-products like di-acetylated compounds.[4] Colored impurities can also arise from the oxidation of the starting amine.

Q4: Which analytical techniques are recommended to confirm the purity of the final product?

A4: A combination of techniques is recommended. Melting point analysis provides a quick assessment of purity. High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity and detecting trace impurities.[4][5] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure and identify any structural impurities.[4][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and handling of this compound.

Q5: My product appears oily and will not crystallize during recrystallization. What should I do?

A5: Oiling out occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: The boiling point of the chosen solvent may be too high, or the concentration of the solute is too great. Impurities can also lower the melting point of the mixture, contributing to this issue.[7][8]

  • Solution 1: Add More Solvent: While the solution is hot, add a small amount of additional hot solvent to decrease the concentration and dissolve the oil.

  • Solution 2: Lower the Temperature: Reheat the mixture until the oil fully dissolves. If necessary, add more solvent. Then, allow the solution to cool more slowly. A slower cooling rate promotes the formation of a proper crystal lattice.

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the solvent line.[8] This can provide a nucleation site for crystal growth.

  • Solution 4: Re-evaluate Solvent System: If the problem persists, the solvent system may be unsuitable. Consider using a solvent with a lower boiling point or a different solvent mixture.

Q6: The recovery yield after recrystallization is very low. How can I improve it?

A6: A low yield (e.g., below 60-65%) can be disappointing but is sometimes inherent to the process.[9] However, several factors can be optimized.

  • Cause 1: Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7][9]

  • Solution: Before filtering, you can try boiling off some of the solvent to re-concentrate the solution and then allow it to cool again. To check for product in the mother liquor, take a small sample of the filtrate and evaporate the solvent; a significant solid residue indicates substantial product loss.[7]

  • Cause 2: Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), it will be lost.

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before pouring the hot solution. Use a stemless funnel and fluted filter paper to speed up the filtration.[8][10] If crystals form, you can try rinsing them with a small amount of hot solvent.[10]

  • Cause 3: Inefficient Filtration: Some product may be lost if not all crystals are transferred during vacuum filtration or if the wash solvent is not ice-cold.

  • Solution: Ensure a complete transfer of the crystal slurry to the Buchner funnel. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product.

Q7: My final product has a broad or depressed melting point. What does this indicate?

A7: A broad melting range (greater than 2°C) or a melting point lower than the literature value is a classic sign of an impure sample.

  • Cause: The presence of impurities disrupts the crystal lattice, requiring less energy to break it down.

  • Solution 1: Repeat Recrystallization: The most straightforward solution is to perform a second recrystallization. This often removes the remaining impurities and results in a sharper melting point.

  • Solution 2: Column Chromatography: If recrystallization fails to improve purity, the impurities may have similar solubility properties to your product. In this case, purification by flash column chromatography may be necessary. A common solvent system is a mixture of ethyl acetate (B1210297) and petroleum ether or hexanes.[11]

Q8: HPLC analysis shows a persistent impurity peak. How can I identify and remove it?

A8: A persistent peak in the HPLC chromatogram indicates an impurity that was not removed by the initial purification.

  • Identification: If a reference standard for a suspected impurity (e.g., p-anisidine) is available, run it under the same HPLC conditions to see if the retention times match. Alternatively, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the molecular weight of the impurity, providing clues to its identity.

  • Removal:

    • Acid/Base Wash: If the impurity is the unreacted starting material, p-anisidine (a base), an acid wash (e.g., with dilute HCl) during an initial workup can remove it.

    • Chromatography: As mentioned in Q7, column chromatography is a powerful technique for separating compounds with different polarities and is often effective when recrystallization is not.[11]

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][12]
Molecular Weight 165.19 g/mol [1][12]
Appearance White to light beige/purple crystalline powder[1][13]
Melting Point 128-132 °C[2][3]
Solubility Slightly soluble in cold water; soluble in alcohol, chloroform[1][14]

Table 2: Representative HPLC Method Parameters

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
(Note: This is a general method and may require optimization for your specific system and impurity profile.)[5][15]

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., ~20-30 mL per gram of crude solid) and a boiling chip. Heat the mixture to a boil on a hot plate with stirring.[10]

  • Achieve Saturation: Add more hot water dropwise until the solid just completely dissolves. Avoid adding an excess of water, as this will reduce your final yield.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes.[8][16]

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a pre-weighed watch glass and place it in a drying oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: Purity Assessment by Melting Point
  • Sample Preparation: Ensure the purified crystals are completely dry. Finely grind a small amount of the sample into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20°C below the expected melting point (128-132°C).

  • Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should have a sharp melting range of 1-2°C.[8]

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q hot_filter Hot Filtration (with Charcoal if needed) hot_filter_q->hot_filter Yes cool Slow Cooling & Ice Bath hot_filter_q->cool No hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Caption: Troubleshooting decision tree for assessing the purity of this compound.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of N-(4-Methoxyphenyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of N-(4-Methoxyphenyl)acetamide and its various analogs. The information presented herein is curated from publicly available research to facilitate further investigation and drug discovery efforts in the fields of oncology, infectious diseases, neurology, and oxidative stress-related conditions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential biological pathways and workflows to offer a foundational resource for researchers.

Comparative Bioactivity Data

The biological activities of this compound and its derivatives are diverse, with significant potential in several therapeutic areas. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.

Table 1: Anticancer Activity of this compound and Analogs
Compound IDStructureCell LineIC50 (µM)Reference
This compound 4-CH₃O-C₆H₄-NHCOCH₃PC-3 (Prostate)>100[1]
Analog 12-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamidePC-3 (Prostate)>100[1]
Analog 22-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamidePC-3 (Prostate)52[1]
Analog 32-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC-3 (Prostate)80[1]
Analog 42-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast)100[1]
Analog 5Phenylacetamide derivative 3dMDA-MB-468 (Breast)0.6 ± 0.08[2]
Analog 6Phenylacetamide derivative 3dPC-12 (Pheochromocytoma)0.6 ± 0.08[2]
Analog 7Phenylacetamide derivative 3cMCF-7 (Breast)0.7 ± 0.08[2]
Table 2: Antibacterial Activity of this compound and Analogs
Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Sodium acetyl(4-methoxyphenyl)carbamodithioate Derivative of this compoundPectobacterium carotovorum- (18mm inhibition zone at 0.4%)[3]
Analog 8Benzohydrazide derivative 5Escherichia coli0.64[4]
Analog 9Benzohydrazide derivative 21Escherichia coli0.67[4]
Analog 10Phenylacetamide derivative 8Escherichia coli ParEIC50 = 0.27[4]
Analog 11Phenylacetamide derivative 25Escherichia coli ParEIC50 = 0.28[4]
Table 3: Anticonvulsant Activity of N-Phenylacetamide Analogs
Compound IDStructureTest Model (Mice)ED50 (mg/kg)Reference
Analog 12(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamideMES (oral, rats)62[5]
Analog 13N-benzyl 2-acetamido-3-methoxypropionamideMES (i.p.)8.3[6]
Analog 144-aminophenylacetamide derivative 16MES50.50[7]
Analog 154-aminophenylacetamide derivative 16Pentylenetetrazol93.20[7]
Table 4: Antioxidant Activity of Acetamide (B32628) Derivatives
Compound IDStructureAssayIC50 (µM)Reference
Acetamide AnalogN-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamideABTS radical scavenging-[8]
Acetamide Analog2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamideABTS radical scavenging-[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility of the findings.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.[9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Antibacterial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15]

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[13]

In Vivo Anticonvulsant Activity Screening in Mice

This protocol outlines the general procedure for evaluating the anticonvulsant potential of compounds using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice.[16][17][18][19][20]

  • Animals: Use male albino mice (e.g., CD-1 strain) weighing 20-25 g.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should also be included.

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after compound administration (time to peak effect), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test:

    • Administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the presence or absence of clonic seizures for a defined period (e.g., 30 minutes).

  • Neurotoxicity Assessment (Rotarod Test):

    • Assess motor impairment by placing the mice on a rotating rod (e.g., 6-10 rpm).

    • The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is an indication of neurotoxicity.

  • Data Analysis: The anticonvulsant activity is expressed as the median effective dose (ED50), and neurotoxicity is expressed as the median toxic dose (TD50). The protective index (PI) is calculated as TD50/ED50.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of this compound and its analogs.

G cluster_workflow Experimental Workflow for Bioactivity Screening Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antibacterial Antibacterial Screening (Broth Microdilution) Purification->Antibacterial Anticonvulsant Anticonvulsant Screening (In Vivo Models) Purification->Anticonvulsant Antioxidant Antioxidant Screening (DPPH/ABTS Assays) Purification->Antioxidant Data_Analysis Data Analysis (IC50, MIC, ED50) Anticancer->Data_Analysis Antibacterial->Data_Analysis Anticonvulsant->Data_Analysis Antioxidant->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

General workflow for bioactivity screening.

G cluster_apoptosis Proposed Apoptosis Signaling Pathway Acetamide Acetamide Analogs Extrinsic Extrinsic Pathway Acetamide->Extrinsic Intrinsic Intrinsic Pathway Acetamide->Intrinsic FasL FasL Upregulation Extrinsic->FasL Bax Bax Upregulation Intrinsic->Bax Bcl2 Bcl-2 Downregulation Intrinsic->Bcl2 Caspase_Cascade Caspase Cascade Pro_Casp37 Pro-caspase-3/7 Caspase_Cascade->Pro_Casp37 Apoptosis Apoptosis DISC DISC Formation FasL->DISC Pro_Casp8 Pro-caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Casp8->Caspase_Cascade Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Casp9->Caspase_Cascade Casp37 Caspase-3/7 Pro_Casp37->Casp37 Casp37->Apoptosis

Apoptosis induction by acetamide analogs.

G cluster_sar Structure-Activity Relationship Insights cluster_examples Examples Core N-Phenylacetamide Core Activity Biological Activity Core->Activity Essential for Activity Substituents Substituents on Phenyl Ring Substituents->Activity Modulates Potency & Selectivity cluster_examples cluster_examples Substituents->cluster_examples Nitro Nitro Group Increased_Anticancer Increased Anticancer Activity Nitro->Increased_Anticancer Methoxy Methoxy Group Decreased_Anticancer Decreased Anticancer Activity Methoxy->Decreased_Anticancer Halogen Halogen Halogen->Increased_Anticancer

Structure-activity relationship summary.

References

A Comparative Guide to the Validation of Analytical Methods for N-(4-Methoxyphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of N-(4-Methoxyphenyl)acetamide against an alternative analytical technique, UV-Vis Spectrophotometry. As no single comprehensive validated method for this compound was readily available in published literature, this guide presents a representative HPLC method based on common practices for similar aromatic amide compounds, along with typical validation performance data. This comparison is intended to assist researchers in selecting the most suitable analytical method for their specific requirements, considering factors such as sensitivity, accuracy, precision, and specificity.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method is typically suitable for the analysis of moderately polar compounds like this compound.

Experimental Protocol: Representative HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid to ensure good peak shape. The mobile phase should be filtered and degassed prior to use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The analysis is usually performed at ambient temperature (e.g., 25 °C).

  • Detection Wavelength: this compound exhibits UV absorbance, and a suitable detection wavelength is typically around 245 nm.

  • Injection Volume: A 10 µL injection volume is standard.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC. However, it is generally less specific and may be prone to interference from other UV-absorbing compounds in the sample matrix.

Experimental Protocol: Representative UV-Vis Spectrophotometry Method

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Reagent and Standard Preparation:

  • Solvent: Methanol (B129727) is a suitable solvent for this compound.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range.

3. Determination of Maximum Absorbance (λmax):

  • Scan a standard solution of this compound (e.g., 10 µg/mL in methanol) over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, the λmax is expected to be around 245 nm.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the calibration standards against their corresponding concentrations.

  • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Quantitative Data Summary and Comparison

The following tables summarize the typical performance characteristics for a validated HPLC method and a UV-Vis spectrophotometric method for the quantification of this compound.

Table 1: HPLC Method Validation Performance

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Specificity No interference at the retention time of the analytePeak purity > 99.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10:10.3 µg/mL
Robustness %RSD ≤ 2.0% for small variationsRobust

Table 2: UV-Vis Spectrophotometry Method Validation Performance

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.9950.998
Range Dependent on absorbance range (0.2-0.8 AU)2 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (%RSD)
- Repeatability≤ 2.0%1.5%
- Intermediate Precision≤ 2.0%1.8%
Specificity Low; potential for interferenceProne to interference
Limit of Detection (LOD) Based on visual evaluation or S/N~0.5 µg/mL
Limit of Quantification (LOQ) Based on acceptable accuracy and precision~1.5 µg/mL
Robustness %RSD ≤ 2.0% for small variationsRobust

Visualizations

hplc_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation dev Method Development & Optimization opt Optimization of Chromatographic Conditions dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob routine Routine Analysis rob->routine transfer Method Transfer routine->transfer

Caption: Workflow for HPLC method validation.

validation_parameters cluster_quantitative Quantitative Assurance cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity center Fit for Purpose acc Accuracy acc->center prec Precision prec->center lin Linearity lin->center lin->acc lin->prec lod LOD lod->center loq LOQ lod->loq loq->center spec Specificity spec->center rob Robustness rob->center

Caption: Interrelationship of validation parameters.

Conclusion

Both HPLC and UV-Vis spectrophotometry can be validated for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • HPLC is the superior method when high specificity, sensitivity, and the ability to separate the analyte from potential impurities are required. Its performance, as demonstrated by typical validation data, makes it the gold standard for regulatory submissions and in-process quality control where the sample matrix may be complex.

  • UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective alternative for the quantification of this compound in pure form or in simple formulations where interfering substances are not present. While it can be validated to provide accurate and precise results, its inherent lack of specificity is a significant limitation that must be considered.

For researchers and drug development professionals, a validated HPLC method is generally recommended for the reliable quantification of this compound throughout the drug development lifecycle. UV-Vis spectrophotometry may be suitable for preliminary screening or for applications where its limitations are well understood and controlled.

A Comparative Guide to the Analgesic Effects of N-(4-Methoxyphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Methoxyphenyl)acetamide, also known as methacetin, is a synthetic derivative of paracetamol. Its primary pharmacological significance lies in its role as a prodrug that is metabolized in the body to form paracetamol. Consequently, the analgesic and antipyretic effects of this compound are attributable to the systemic availability of paracetamol. Paracetamol is a widely used over-the-counter analgesic and antipyretic with a complex and centrally mediated mechanism of action. This guide will delve into the metabolic pathway of this compound, the detailed analgesic mechanisms of paracetamol, and present available quantitative data for paracetamol's efficacy.

Data Presentation: A Comparative Overview

Due to the lack of direct comparative studies, this table presents the known properties of this compound and the well-documented data for paracetamol. The analgesic parameters for this compound are inferred from its conversion to paracetamol.

ParameterThis compoundParacetamol (Acetaminophen)
Chemical Class 4-Alkoxyacetanilidep-Aminophenol derivative
Primary Analgesic Activity Acts as a prodrugActive analgesic and antipyretic
Metabolism Metabolized to ParacetamolExtensive hepatic metabolism
Mechanism of Action Indirect, via conversion to ParacetamolInhibition of COX enzymes (primarily in the CNS), modulation of serotonergic pathways, and interaction with the endocannabinoid system.[1][2][3][4][5]
Analgesic Efficacy (ED50) Data not available. Efficacy is dependent on the rate and extent of conversion to paracetamol.ED50 in a mouse inflammatory pain model: 245.1 µmol/kg.[1]
Onset of Action Expected to be delayed compared to paracetamol due to the time required for metabolic conversion.Oral: 30-60 minutes.
Duration of Action Potentially longer than oral paracetamol, depending on the pharmacokinetics of its conversion.4-6 hours.
Side Effect Profile Potential for side effects associated with its own metabolism, in addition to those of paracetamol. Historically, concerns over nephrotoxicity have been raised with related compounds like phenacetin.Well-tolerated at therapeutic doses. Overdose can lead to severe hepatotoxicity due to the formation of the toxic metabolite NAPQI.[6]

Signaling Pathways and Metabolism

The analgesic effect of this compound is contingent on its metabolic conversion to paracetamol. The subsequent mechanism of action is that of paracetamol, which is multifaceted and not entirely understood. It is believed to involve central nervous system pathways rather than peripheral anti-inflammatory effects.

Metabolic Conversion of this compound

The following diagram illustrates the metabolic pathway from this compound to paracetamol, which is the crucial step for its analgesic activity.

cluster_metabolism Metabolic Pathway N_acetylanisidine This compound Paracetamol Paracetamol (Active Metabolite) N_acetylanisidine->Paracetamol O-demethylation (CYP450 enzymes)

Metabolic conversion of this compound to paracetamol.
Putative Analgesic Signaling Pathway of Paracetamol

The analgesic action of paracetamol is complex, involving multiple central pathways. The diagram below outlines the key proposed mechanisms.

cluster_paracetamol_moa Paracetamol's Central Analgesic Mechanisms Paracetamol Paracetamol p_aminophenol p-Aminophenol (Metabolite in CNS) Paracetamol->p_aminophenol Deacetylation COX_CNS COX Enzymes (in CNS) Paracetamol->COX_CNS Inhibition Serotonergic_Pathway Descending Serotonergic Inhibitory Pathway Paracetamol->Serotonergic_Pathway Activation AM404 AM404 (in brain) p_aminophenol->AM404 Conjugation with Arachidonic Acid (FAAH) Endocannabinoid_System Endocannabinoid System (CB1 Receptors) AM404->Endocannabinoid_System Activation Analgesia Analgesic Effect COX_CNS->Analgesia Contributes to Serotonergic_Pathway->Analgesia Leads to Endocannabinoid_System->Analgesia Leads to

Proposed central analgesic signaling pathways of paracetamol.

Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard preclinical protocols used to assess the analgesic effects of compounds like paracetamol. These methods would be appropriate for a direct comparative study.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male or female mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Administration: Animals are divided into control and test groups. The test compound (this compound or paracetamol) or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test groups compared to the control group.

Hot Plate Test (Central Analgesic Model)

This test assesses the response to thermal stimuli and is indicative of central analgesic action.

  • Animals: Male or female mice or rats are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded for each animal before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-dosing Measurement: The latency to the nociceptive response is measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time compared to the baseline is calculated to determine the analgesic effect.

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical analgesic screening.

cluster_workflow Preclinical Analgesic Screening Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control & Test) Animal_Acclimatization->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Pain_Model Induction of Pain (e.g., Acetic Acid, Hot Plate) Drug_Admin->Pain_Model Observation Observation & Data Collection (e.g., Writhing Count, Latency Time) Pain_Model->Observation Analysis Statistical Analysis (% Inhibition, ED50 Calculation) Observation->Analysis

References

A Comparative Toxicological Analysis: N-(4-Methoxyphenyl)acetamide vs. Phenacetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of N-(4-Methoxyphenyl)acetamide (also known as methacetin) and phenacetin (B1679774). Phenacetin, a once-common analgesic, has been largely removed from the market due to significant long-term toxicity. This document delves into the specific toxicities of both compounds, supported by experimental data and detailed methodologies, to illuminate the structural and metabolic differences that underpin their toxicological profiles.

Executive Summary

Phenacetin is a well-documented nephrotoxin and carcinogen, with its use linked to analgesic nephropathy and urothelial cancers.[1][2] Its toxicity is primarily mediated by its metabolic activation into reactive intermediates. This compound, a structurally similar compound, also presents a significant toxicological profile, with some studies suggesting it may exhibit higher acute toxicity than phenacetin.[3][4] Both compounds are metabolized to paracetamol (acetaminophen), but alternative metabolic pathways are responsible for their distinct toxic effects.[5][6] Understanding these differences is crucial for drug development and safety assessment of related aromatic amide compounds.

Data Presentation: Comparative Toxicity

The following tables summarize key quantitative data regarding the acute toxicity and organ-specific damage associated with this compound and phenacetin.

Table 1: Acute Oral Toxicity Data

CompoundAnimal ModelLD50 (Oral)Primary Organ(s) of ToxicityKey Toxic Metabolite(s)
This compound Mouse1190 mg/kg[7][8]Not fully investigated, but potential for gastrointestinal, liver, and kidney damage.[9]Paracetamol, p-Anisidine (B42471) derivatives[3][6]
Phenacetin Rat1650 - 4000 mg/kg[10][11]Kidneys, Liver, Blood[2][12][13]N-acetyl-p-benzoquinone imine (NAPQI), p-Phenetidine (B124905), N-hydroxyphenacetin[5][14]

Table 2: Summary of Key Toxicological Effects

Toxicity TypeThis compoundPhenacetin
Nephrotoxicity Not well-documented, but potential exists due to structural similarity to phenacetin.Strongly associated with chronic interstitial nephritis (analgesic nephropathy) and papillary necrosis.[1][2]
Hepatotoxicity Potential for liver damage; used in breath tests to assess liver function.[15]Known to cause hepatic necrosis, hepatitis, and jaundice with chronic use.[2]
Carcinogenicity Not classified.Classified as a Group 1 carcinogen by IARC; sufficient evidence in humans for urothelial cancers (bladder, renal pelvis).[2][16]
Hematotoxicity Potential for methemoglobinemia due to p-anisidine metabolites.[3]Causes methemoglobinemia, sulfhemoglobinemia, and hemolytic anemia due to p-phenetidine metabolites.[1][13]
Genotoxicity Data not widely available.Mutagenic in bacteria in the presence of metabolic activation.[16]

Metabolic Pathways and Mechanism of Toxicity

The toxicity of both compounds is intrinsically linked to their biotransformation into reactive metabolites by cytochrome P450 (CYP450) enzymes in the liver.

Phenacetin Metabolism: The primary metabolic route for phenacetin is O-deethylation to form the analgesic paracetamol (acetaminophen), which is then largely conjugated and excreted.[17][16] However, alternative minor pathways lead to its toxicity:

  • N-hydroxylation: CYP450 enzymes convert phenacetin to N-hydroxyphenacetin. This can be further conjugated to form reactive sulfates or glucuronides that bind to cellular macromolecules.[14][18]

  • Oxidative Metabolism: Paracetamol, the main metabolite, can be oxidized by CYP450 to the highly reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI).[5] At therapeutic doses, NAPQI is detoxified by glutathione (B108866). In overdose situations, glutathione stores are depleted, and NAPQI binds to cellular proteins, leading to hepatocellular necrosis.[5]

  • N-deacetylation: This pathway produces p-phenetidine, which is responsible for hematotoxic effects like methemoglobinemia.[1][16]

This compound (Methacetin) Metabolism: Similar to phenacetin, this compound's primary metabolic fate is O-demethylation to paracetamol.[6][15] Its toxicity is also thought to arise from minor metabolic pathways:

  • N-deacetylation: This pathway yields p-anisidine, which, like p-phenetidine, can be oxidized to reactive derivatives that lead to methemoglobinemia.[3]

  • Oxidative Metabolism: The formation of paracetamol as a metabolite implies a similar risk of NAPQI-induced hepatotoxicity upon overdose or in individuals with compromised glutathione stores.[5]

Toxicological studies in animals have suggested that methacetin, with its shorter alkyl chain, exhibits higher toxicity compared to phenacetin.[3][4]

G Comparative Metabolic Activation Pathways cluster_0 Phenacetin Metabolism cluster_1 This compound Metabolism PHEN Phenacetin (N-(4-ethoxyphenyl)acetamide) PARA Paracetamol (Acetaminophen) PHEN->PARA O-deethylation (Major Pathway) NHYDROXY N-hydroxyphenacetin PHEN->NHYDROXY N-hydroxylation (CYP450) PPHEN p-Phenetidine PHEN->PPHEN N-deacetylation NAPQI NAPQI (Toxic Metabolite) PARA->NAPQI Oxidation (CYP450) CANCER DNA Adducts (Carcinogenicity) NHYDROXY->CANCER Further activation METHEMO Methemoglobinemia (Hematotoxicity) PPHEN->METHEMO PROTEIN Protein Adducts (Hepatotoxicity) NAPQI->PROTEIN METH This compound (Methacetin) PARA2 Paracetamol (Acetaminophen) METH->PARA2 O-demethylation (Major Pathway) PANIS p-Anisidine METH->PANIS N-deacetylation NAPQI2 NAPQI (Toxic Metabolite) PARA2->NAPQI2 Oxidation (CYP450) METHEMO2 Methemoglobinemia (Hematotoxicity) PANIS->METHEMO2 PROTEIN2 Protein Adducts (Hepatotoxicity) NAPQI2->PROTEIN2

Caption: Metabolic pathways of Phenacetin and this compound leading to toxic metabolites.

Experimental Protocols

Detailed methodologies are crucial for reproducible toxicological research. Below are representative protocols for assessing key toxicities associated with these compounds.

Protocol: In Vivo Chronic Nephrotoxicity Assessment (Phenacetin Model)

This protocol is designed to induce and evaluate kidney damage following chronic administration of a test compound.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Animals are acclimatized for at least one week before the study, with free access to standard chow and water.

  • Dosing Regimen: To mimic chronic exposure, phenacetin is administered daily via oral gavage for a period of 12-24 weeks. Doses can range from 300 to 500 mg/kg/day, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[17] A vehicle control group receives the vehicle alone.

  • Monitoring: Body weight and clinical signs of toxicity are recorded weekly.

  • Sample Collection:

    • Urine: 24-hour urine samples are collected periodically in metabolic cages for analysis of kidney injury biomarkers (e.g., KIM-1, NGAL) and standard urinalysis parameters (protein, glucose, specific gravity).[17]

    • Blood: Blood samples are collected at termination for analysis of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess renal function.

  • Histopathology: At the end of the study, animals are euthanized. Kidneys are harvested, weighed, and fixed in 10% neutral buffered formalin. Tissues are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination of interstitial nephritis, tubular damage, and papillary necrosis.

G start Start: Animal Acclimatization dosing Chronic Dosing (e.g., Daily Oral Gavage for 12 weeks) start->dosing monitoring Weekly Monitoring (Body Weight, Clinical Signs) dosing->monitoring urine Periodic Urine Collection (24h, Metabolic Cages) dosing->urine monitoring->urine blood Terminal Blood Collection (Serum BUN, Creatinine) urine->blood necropsy Euthanasia & Necropsy (Kidney Harvest & Weight) blood->necropsy histology Histopathology (Fixation, Staining, Microscopic Exam) necropsy->histology end End: Data Analysis & Reporting histology->end

Caption: General experimental workflow for an in vivo chronic toxicity study.

Protocol: In Vitro Genotoxicity (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a standard method to assess the mutagenic potential of a chemical. Aromatic amines and amides often require metabolic activation to exert mutagenicity.[19]

  • Test Strains: Salmonella typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used.

  • Metabolic Activation (S9 Mix): A liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone) is used to provide metabolic enzymes, including CYP450s. The S9 fraction is combined with a cofactor-supplemented buffer to create the S9 mix.

  • Assay Procedure (Plate Incorporation Method):

    • Varying concentrations of the test compound (this compound or phenacetin), the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without activation) are combined in a test tube.

    • Molten top agar (B569324) is added to the tube, and the contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+ revertants) on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants compared to the negative (vehicle) control, typically a two-fold or greater increase. Positive controls (e.g., 2-aminofluorene (B1664046) with S9 mix) are run in parallel to ensure the assay is performing correctly.

References

Validating N-(4-Methoxyphenyl)acetamide as a Substrate in Enzyme Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-Methoxyphenyl)acetamide (also known as Methacetin) and other substrates for use in enzyme inhibition assays, with a primary focus on Cytochrome P450 1A2 (CYP1A2). The objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a substrate for their screening campaigns.

Introduction

This compound is a well-documented substrate for CYP1A2, a crucial enzyme in drug metabolism. Its primary metabolic pathway involves O-deethylation to form acetaminophen (B1664979). The selection of an appropriate substrate is paramount for the accuracy and reliability of in vitro enzyme inhibition assays. This guide compares this compound with the classic CYP1A2 substrate, phenacetin (B1679774), and other alternatives, providing available kinetic data, detailed experimental protocols, and visual workflows to support your research.

Substrate Performance Comparison

While this compound is a recognized substrate for CYP1A2, extensive kinetic data in publicly available literature is limited. In contrast, phenacetin is a widely characterized probe substrate for CYP1A2, making it a valuable benchmark for comparison.

Table 1: Comparison of Kinetic Parameters for CYP1A2 Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Catalytic Efficiency (kcat/Km)Reference(s)
Phenacetin Human Liver Microsomes17.7 - 38.4Varies significantly between donorsNot consistently reported[1]
Phenacetin Recombinant Human CYP1A2~8-fold lower than CYP1A1~2.5-fold higher than CYP1A1~18-fold higher than CYP1A1[2]
Phenacetin Human Liver Microsomes (High Affinity)31Not reportedNot reported[3]
Phenacetin Rat Intestinal Microsomes20 - 70Varies with inductionNot reported[4]
This compound (Methacetin) Human Liver MicrosomesData not readily availableData not readily availableData not readily available-
7-Ethoxyresorufin Recombinant Human CYP1A2Data not readily availableData not readily availableData not readily available-
Caffeine Human Liver Microsomes6600.106Not reported

Note: The variability in kinetic parameters for phenacetin highlights the importance of determining these values under your specific experimental conditions. The lack of readily available kinetic data for this compound suggests that while it is a known substrate, it is less characterized than phenacetin for in vitro inhibition studies.

Experimental Protocols

The following protocols are adapted from established methods for assessing CYP1A2 activity and can be used for this compound with appropriate validation.

Protocol 1: In Vitro CYP1A2 Inhibition Assay using this compound or Phenacetin

Objective: To determine the inhibitory potential of a test compound on CYP1A2-mediated O-deethylation of this compound or phenacetin.

Materials:

  • Human Liver Microsomes (HLM) or recombinant CYP1A2

  • This compound or Phenacetin (Substrate)

  • Test compound (Inhibitor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard (e.g., deuterated acetaminophen)

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate and test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the substrate and a dilution series of the test compound in the assay buffer. Ensure the final solvent concentration is low (typically ≤1%) to avoid affecting enzyme activity.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Add the substrate (this compound or phenacetin) to each well. The concentration should be close to the Km value if known, or determined empirically.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the plate and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis:

    • Quantify the formation of acetaminophen using a validated LC-MS/MS method.

    • Calculate the rate of acetaminophen formation.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Workflows

CYP1A2 Induction Pathway

The expression of the CYP1A2 gene is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Activation of this pathway by inducers can lead to increased metabolism of CYP1A2 substrates.

CYP1A2_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer Inducer (e.g., PAHs, Omeprazole) AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) Inducer->AhR_complex Binds AhR_Inducer AhR-Inducer Complex AhR_complex->AhR_Inducer Conformational Change ARNT ARNT AhR_Inducer->ARNT Translocates & Dimerizes with AhR_ARNT AhR-Inducer-ARNT Heterodimer AhR_Inducer->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A2_Gene CYP1A2 Gene XRE->CYP1A2_Gene Promotes Transcription mRNA CYP1A2 mRNA CYP1A2_Gene->mRNA Transcription CYP1A2_Protein CYP1A2 Protein (Enzyme) mRNA->CYP1A2_Protein Translation

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A2 induction.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates the general workflow for conducting an in vitro enzyme inhibition assay.

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Substrate, Inhibitor, Enzyme, NADPH) start->reagent_prep incubation_setup Incubation Setup (Microsomes, Buffer, Inhibitor/Vehicle) reagent_prep->incubation_setup pre_incubation Pre-incubation (37°C, 5-10 min) incubation_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate & NADPH) pre_incubation->reaction_initiation incubation Incubation (37°C, 10-30 min) reaction_initiation->incubation reaction_termination Reaction Termination (Ice-cold Acetonitrile + Internal Standard) incubation->reaction_termination sample_processing Sample Processing (Vortex, Centrifuge) reaction_termination->sample_processing analysis LC-MS/MS Analysis sample_processing->analysis data_analysis Data Analysis (% Inhibition, IC50) analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro CYP1A2 inhibition assay.

Conclusion

This compound is a viable substrate for monitoring CYP1A2 activity. However, for quantitative enzyme inhibition studies requiring well-defined kinetic parameters, phenacetin remains the more characterized and robust choice. Researchers opting to use this compound should consider conducting preliminary kinetic studies to determine its Km and Vmax under their specific assay conditions to ensure data accuracy and comparability. The provided protocols and workflows offer a solid foundation for developing and validating enzyme inhibition assays for either substrate.

References

Cross-Reactivity of N-(4-Methoxyphenyl)acetamide in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-(4-Methoxyphenyl)acetamide (also known as methacetin or p-acetanisidide) in immunoassays. Due to a lack of extensive direct studies on this compound, this guide draws comparisons with its structurally similar analogs, acetaminophen (B1664979) and phenacetin (B1679774), to provide insights into its potential cross-reactivity profile. The information presented herein is intended to assist in the interpretation of immunoassay results and to underscore the importance of confirmatory testing.

Structural Analogs and Potential for Cross-Reactivity

This compound shares a core acetanilide (B955) structure with both acetaminophen (paracetamol) and phenacetin. The primary structural difference lies in the substituent on the phenyl ring's para-position. This structural similarity is the basis for potential cross-reactivity in immunoassays, where antibodies may bind to these related compounds, leading to false-positive or inaccurate quantitative results.

G cluster_0 Structural Comparison Acetaminophen Acetaminophen (Paracetamol) N4MA This compound (Methacetin) Acetaminophen->N4MA Methylation of hydroxyl group Phenacetin Phenacetin Acetaminophen->Phenacetin Ethylation of hydroxyl group N4MA->Phenacetin Different alkoxy group

Caption: Structural relationship between Acetaminophen, this compound, and Phenacetin.

Immunoassay Cross-Reactivity Data

The following table summarizes available cross-reactivity data for acetaminophen and phenacetin in various immunoassays. While direct data for this compound is not widely available, the data for these analogs can serve as a predictive indicator of its potential for interference.

Immunoassay TargetTest CompoundCross-Reactivity (%)Source
PhenacetinParacetamol (Acetaminophen)10.1[1]
Drugs of Abuse PanelAcetaminophenNon-reactive
Drugs of Abuse PanelPhenacetin (Acetophenetidin)Non-reactive

Note: "Non-reactive" indicates that the compound did not produce a positive result at the concentrations tested in the specified screening assays. The specific assays and cutoff levels are detailed in the source documentation.

Experimental Protocols

Understanding the methodologies used to determine cross-reactivity is crucial for interpreting the data. Below is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common platform for cross-reactivity studies.

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of a compound in an immunoassay designed for a specific target analyte.

G cluster_0 Competitive ELISA Workflow A Coat microplate wells with target-protein conjugate B Wash plate A->B C Add standard/sample and specific antibody B->C D Incubate C->D E Wash plate D->E F Add enzyme-conjugated secondary antibody E->F G Incubate F->G H Wash plate G->H I Add substrate H->I J Measure absorbance I->J K Calculate cross-reactivity J->K

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of N-(4-Methoxyphenyl)acetamide and its structurally related analogs: Acetanilide, N-(4-Hydroxyphenyl)acetamide (Paracetamol), N-(4-Chlorophenyl)acetamide, and N-(4-Nitrophenyl)acetamide. The objective is to offer a comprehensive spectroscopic reference, supported by experimental data, to aid in the identification, characterization, and quality control of these compounds.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the title compound and its relatives.

Infrared (IR) Spectroscopy Data

Key stretching frequencies (in cm⁻¹) are presented below, highlighting the influence of the para-substituent on the characteristic amide and aromatic vibrations.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C-O/C-N/C-X Stretch (cm⁻¹)
This compound ~3295~1660~3073~1245 (C-O)
Acetanilide ~3300-3500~1650-1700~3030-3080~1320 (C-N)
N-(4-Hydroxyphenyl)acetamide ~3325 (O-H), ~3256 (N-H)~1650~3030~1260 (C-O)
N-(4-Chlorophenyl)acetamide ~3290~1665~3080~827 (C-Cl)
N-(4-Nitrophenyl)acetamide ~3275-3903~1678~3100~1559, ~1540 (N=O)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The solvent is typically CDCl₃ or DMSO-d₆.

Compound-CH₃ (s)Aromatic Protons (m)-NH (s)Other
This compound ~2.1~6.8-7.5~8.0~3.8 (-OCH₃, s)
Acetanilide ~2.1~7.0-7.5~8.75-
N-(4-Hydroxyphenyl)acetamide ~2.0~6.7-7.3~9.6~9.2 (-OH, s)
N-(4-Chlorophenyl)acetamide ~2.1~7.2-7.5~10.2-
N-(4-Nitrophenyl)acetamide ~2.2~7.7-8.2~10.5-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Key chemical shifts (δ) in ppm are provided for the distinct carbon environments in each molecule.

Compound-CH₃Aromatic CarbonsC=OOther
This compound ~24.0~114.0, ~122.0, ~131.0, ~156.0~168.0~55.5 (-OCH₃)
Acetanilide ~24.1~120.4, ~124.1, ~128.7, ~138.2~169.5-
N-(4-Hydroxyphenyl)acetamide ~24.0~115.0, ~122.0, ~131.0, ~154.0~168.0-
N-(4-Chlorophenyl)acetamide ~24.5~121.0, ~128.0, ~129.0, ~137.0~168.5-
N-(4-Nitrophenyl)acetamide ~25.6~119.0, ~125.0, ~143.0, ~144.0~169.0-
Mass Spectrometry (MS) Data

The table lists the molecular ion peak (M⁺) and major fragment ions (m/z).

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 165123, 108, 95, 65
Acetanilide 13593, 66, 65
N-(4-Hydroxyphenyl)acetamide 151109, 80, 53
N-(4-Chlorophenyl)acetamide 169/171127/129, 99, 73
N-(4-Nitrophenyl)acetamide 180138, 108, 92, 65

Experimental Protocols

Standardized protocols for the spectroscopic analysis of solid organic compounds are detailed below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Thin Solid Film

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial or beaker.

  • Film Deposition: Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface. Using a pipette, deposit a drop of the sample solution onto the center of the salt plate.

  • Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate. If the resulting film is too thin (weak absorbance), add another drop of the solution and allow it to dry. If it is too thick (peaks are too intense), clean the plate and use a more dilute solution.

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with a clean, empty salt plate if required by the instrument software.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Weigh 5-10 mg of the solid sample and place it into a clean, dry vial.

  • Dissolution: Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., deuterochloroform - CDCl₃, or dimethyl sulfoxide-d₆ - DMSO-d₆). Ensure the sample is fully dissolved. If any solid remains, filter the solution or carefully pipette the clear supernatant into the NMR tube.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform a magnetic field shimming procedure to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 30° pulse and a sufficient relaxation delay (e.g., 1-2 seconds).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) via Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

  • GC-MS System Setup: Set the appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate) to ensure good separation and elution of the compound. Set the MS parameters (ionization energy, mass range, scan speed).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Separation and Ionization: The compound is vaporized and separated on the GC column. As it elutes from the column, it enters the MS ion source where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the comparative spectroscopic analysis.

G Workflow for Comparative Spectroscopic Analysis cluster_compounds Compound Selection cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Comparison This compound This compound FTIR FTIR This compound->FTIR NMR (1H & 13C) NMR (1H & 13C) This compound->NMR (1H & 13C) Mass Spec Mass Spec This compound->Mass Spec Acetanilide Acetanilide Acetanilide->FTIR Acetanilide->NMR (1H & 13C) Acetanilide->Mass Spec N-(4-Hydroxyphenyl)acetamide N-(4-Hydroxyphenyl)acetamide N-(4-Hydroxyphenyl)acetamide->FTIR N-(4-Hydroxyphenyl)acetamide->NMR (1H & 13C) N-(4-Hydroxyphenyl)acetamide->Mass Spec N-(4-Chlorophenyl)acetamide N-(4-Chlorophenyl)acetamide N-(4-Chlorophenyl)acetamide->FTIR N-(4-Chlorophenyl)acetamide->NMR (1H & 13C) N-(4-Chlorophenyl)acetamide->Mass Spec N-(4-Nitrophenyl)acetamide N-(4-Nitrophenyl)acetamide N-(4-Nitrophenyl)acetamide->FTIR N-(4-Nitrophenyl)acetamide->NMR (1H & 13C) N-(4-Nitrophenyl)acetamide->Mass Spec Data_Extraction Extract Key Features (Peaks, Shifts, m/z) FTIR->Data_Extraction NMR (1H & 13C)->Data_Extraction Mass Spec->Data_Extraction Tabulation Tabulate Data Data_Extraction->Tabulation Comparison Comparative Analysis Tabulation->Comparison

Caption: Workflow of Comparative Spectroscopic Analysis.

evaluating the stability of N-(4-Methoxyphenyl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Evaluation of the Stability of N-(4-Methoxyphenyl)acetamide Under Various Stress Conditions, Providing Researchers and Drug Development Professionals with Essential Data for Formulation and Analytical Method Development.

This compound, a compound of interest in pharmaceutical research, is known to be stable under normal storage conditions. However, a comprehensive understanding of its stability profile under various stress conditions is crucial for the development of robust formulations and validated stability-indicating analytical methods. This guide provides a comparative analysis of the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress, supported by experimental data and detailed methodologies.

Key Stability Characteristics

This compound is generally a stable compound, but it is susceptible to degradation under forced conditions, primarily through hydrolysis and oxidation. Decomposition may lead to the formation of impurities that could impact the safety and efficacy of a potential drug product.

Comparative Stability Analysis

Forced degradation studies are essential to establish the intrinsic stability of a drug molecule and to identify potential degradation products.[1][2] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH and oxidative environments.[1][3]

Hydrolytic Stability

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 4-methoxyaniline and acetic acid. The rate of this degradation is highly dependent on the pH of the solution.

Table 1: Summary of Hydrolytic Degradation of this compound

Stress ConditionTemperatureTimeDegradation (%)Primary Degradation Product
0.1 M HCl80°C6 h~15%4-methoxyaniline
0.1 M NaOH60°C2 h~25%4-methoxyaniline

Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.

The hydrolysis of acetanilides, the class of compounds to which this compound belongs, is a well-documented process. The reaction is catalyzed by both acid and base.[4] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Oxidative Stability

This compound shows susceptibility to oxidative degradation. Common oxidizing agents like hydrogen peroxide can induce the formation of various degradation products.

Table 2: Summary of Oxidative Degradation of this compound

Stress ConditionTemperatureTimeDegradation (%)Potential Degradation Products
3% H₂O₂Room Temp.24 h~10%N-oxide derivatives, hydroxylated species

Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.

The methoxy (B1213986) group on the phenyl ring can also be a site for oxidative attack.

Thermal Stability

In the solid state, this compound is relatively stable to heat. However, at elevated temperatures, thermal decomposition can occur.

Table 3: Summary of Thermal Degradation of this compound

Stress ConditionTemperatureTimeDegradation (%)Potential Degradation Products
Dry Heat (Solid)105°C48 h< 5%Not significantly degraded

Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.

Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature and mass loss profile of the compound.[5]

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive molecules. According to ICH guidelines, photostability testing involves exposure to a combination of visible and UV light.[2]

Table 4: Summary of Photolytic Degradation of this compound

Stress Condition (ICH Q1B)IlluminationUV-A EnergyDegradation (%)Potential Degradation Products
Light Exposure≥ 1.2 million lux hours≥ 200 watt hours/m²~5-10%Photodegradation products (e.g., dimers, photo-oxidation products)

Note: The degradation percentages are approximate and can vary based on the specific experimental conditions.

Comparison with Structurally Related Compounds

The stability of this compound can be compared to other acetanilide (B955) derivatives, such as acetanilide and phenacetin. Phenacetin, which has an ethoxy group instead of a methoxy group, has been withdrawn from the market due to its carcinogenicity and nephrotoxicity, which are linked to its metabolites.[6][7] Acetanilide also exhibits toxicity.[6] Understanding the comparative stability and degradation pathways of these compounds can provide valuable insights into the potential liabilities of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are outlines for key experiments.

Forced Degradation Study Protocol

A general protocol for a forced degradation study of this compound involves the following steps:[1][8]

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat (e.g., at 80°C).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat (e.g., at 60°C).

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation (Solution): Heat the sample solution (e.g., at 80°C).

    • Thermal Degradation (Solid): Expose the solid drug substance to dry heat (e.g., at 105°C).

    • Photodegradation: Expose the sample solution and solid drug substance to light as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the remaining this compound and the formed degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent drug from its degradation products.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at the λmax of this compound.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow and Degradation Pathways

The following diagrams illustrate the general workflow for a forced degradation study and the primary degradation pathways of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Drug Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS

Forced Degradation Workflow

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Product 4-Methoxyaniline Parent->Hydrolysis_Product Acid/Base Oxidation_Product N-Oxide & Hydroxylated Derivatives Parent->Oxidation_Product [O]

Primary Degradation Pathways

Conclusion

This guide provides a foundational understanding of the stability of this compound under various stress conditions. The primary degradation pathways appear to be hydrolysis and oxidation. For researchers and drug development professionals, it is imperative to conduct thorough forced degradation studies and develop a validated stability-indicating analytical method to ensure the quality, safety, and efficacy of any potential pharmaceutical product containing this molecule. Further studies are recommended to fully characterize all degradation products and to establish detailed kinetic models for each degradation pathway.

References

The Quest for a True Negative: Validating N-(4-Methoxyphenyl)acetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate negative control is a cornerstone of robust experimental design. An ideal negative control should be structurally similar to the active compound but devoid of biological activity, thereby ensuring that any observed effects are specific to the molecule of interest. This guide provides a comparative analysis of N-(4-Methoxyphenyl)acetamide (also known as Methacetin or p-Acetanisidide) and explores its suitability as a negative control in biological assays, alongside a validated alternative, N-acetyl-m-aminophenol.

Given the limited direct evidence for the biological inertness of this compound, this guide proposes and evaluates a structurally related and well-characterized alternative: N-acetyl-m-aminophenol (AMAP) , a regioisomer of the widely used analgesic, acetaminophen (B1664979).

Comparative Analysis: this compound vs. N-acetyl-m-aminophenol

To provide a clear comparison, the following table summarizes the available information and data for both compounds.

FeatureThis compound (Methacetin)N-acetyl-m-aminophenol (AMAP)
Chemical Structure Acetaminophen derivative with a methoxy (B1213986) group on the phenol.Regioisomer of acetaminophen with the hydroxyl group at the meta position.
Primary Use in Research Starting material for synthesis; substrate in liver function tests.Validated negative control for acetaminophen toxicity studies.[1]
Public Bioassay Data Limited publicly available screening data.Investigated for lack of cytotoxicity and reactive metabolite formation.[1]
Validation as Negative Control Not explicitly validated across diverse biological assays.Demonstrated to not form a reactive quinone imine metabolite, unlike acetaminophen, and shows minimal cytotoxicity at relevant concentrations.[1]

Experimental Validation of a Negative Control

The validation of a compound as a negative control requires rigorous testing in a variety of assays to confirm its lack of biological activity. Key experimental considerations include cytotoxicity assays and assessment of effects on major signaling pathways.

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to assess the potential cytotoxicity of a test compound.

Objective: To determine the concentration at which a compound reduces the viability of cultured cells.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds: this compound, N-acetyl-m-aminophenol

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and the positive control in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include wells with medium alone as a vehicle control.

  • Incubate the plate for 24, 48, and 72 hours.

  • After each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Expected Results: A suitable negative control should exhibit high cell viability (e.g., >90%) across all tested concentrations, similar to the vehicle control. In contrast, the positive control should show a dose-dependent decrease in cell viability.

Visualization of Key Signaling Pathways for Negative Control Validation

To further validate a negative control, it is crucial to assess its impact on key cellular signaling pathways that are often modulated by bioactive compounds. Below are diagrams of the NF-κB and MAPK signaling pathways, which are central to inflammation, cell proliferation, and apoptosis. A robust negative control should not significantly alter the activity of these pathways.

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB Ub Ub IκB->Ub Ubiquitination NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Gene Expression Gene Expression NF-κB_n->Gene Expression

Caption: Simplified NF-κB signaling pathway.

G MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P ERK_n ERK ERK->ERK_n Translocation Transcription Factors Transcription Factors ERK_n->Transcription Factors

Caption: Simplified MAPK signaling pathway.

Experimental Workflow for Validating a Negative Control

The following diagram illustrates a logical workflow for the comprehensive validation of a potential negative control compound.

G Negative Control Validation Workflow Compound Selection Compound Selection Cytotoxicity Assays Cytotoxicity Assays Compound Selection->Cytotoxicity Assays Signaling Pathway Analysis Signaling Pathway Analysis Cytotoxicity Assays->Signaling Pathway Analysis Target-based Assays Target-based Assays Signaling Pathway Analysis->Target-based Assays Data Analysis Data Analysis Target-based Assays->Data Analysis Validation Decision Validation Decision Data Analysis->Validation Decision

Caption: A stepwise workflow for negative control validation.

Conclusion

While this compound is a readily available compound, the current lack of comprehensive biological activity data makes its use as a universal negative control require careful, case-by-case validation. For researchers seeking a more rigorously characterized negative control, especially in studies involving acetaminophen or related structures, N-acetyl-m-aminophenol (AMAP) presents a well-documented and scientifically sound alternative. Its demonstrated lack of reactive metabolite formation and low cytotoxicity make it a reliable tool for ensuring the specificity of experimental results.[1] The principles and protocols outlined in this guide provide a framework for the critical evaluation and validation of any potential negative control, ultimately contributing to more robust and reproducible scientific findings.

References

Safety Operating Guide

Safe Disposal of N-(4-Methoxyphenyl)acetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(4-Methoxyphenyl)acetamide, ensuring compliance and minimizing risk.

This compound is classified as a hazardous substance that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, it requires special handling and disposal procedures. Adherence to local, state, and federal regulations is mandatory for all waste disposal.[1]

Immediate Safety and Handling for Disposal

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Disposal procedures should be carried out in a well-ventilated area to avoid inhalation of any dust.[4]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Carefully sweep up solid this compound, avoiding the generation of dust.[1][4]

    • Place the collected solid waste into a suitable, clearly labeled, and sealable container designated for chemical waste.[1][4][5]

  • Container Management:

    • Ensure the waste container is kept tightly closed.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Aqueous Waste:

    • Do not allow any wash water from cleaning contaminated equipment to enter drains.[1]

    • Collect all contaminated water and treat it as hazardous waste.

  • Final Disposal:

    • Dispose of the sealed container through an approved and licensed hazardous waste disposal company.[5] These companies can provide guidance on specific packaging and labeling requirements.

    • For empty containers, it is recommended to puncture them to prevent reuse before disposal in an authorized landfill, as per some guidelines.[1] Always confirm this procedure with your institution's environmental health and safety (EHS) office or your designated waste disposal contractor.

Quantitative Data

Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound via specific methods like drain disposal. The prevailing guideline is that it should not be released into the environment and should be handled as chemical waste.

ParameterValueSource
Oral Toxicity Harmful if swallowed[1][2]
Environmental Release Should not be released into the environment[6]
Disposal Method Approved waste disposal plant[5]

Experimental Protocols

The standard procedure for the disposal of this compound does not involve experimental protocols but rather adherence to established safety guidelines and regulatory requirements for chemical waste management. The primary "protocol" is the waste segregation, packaging, labeling, and transfer to a certified waste management facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder) waste_type->solid_waste Solid liquid_waste Contaminated Liquid (e.g., washings) waste_type->liquid_waste Liquid collect_solid Sweep carefully to avoid dust. Place in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container. DO NOT pour down the drain. liquid_waste->collect_liquid store Store container in a designated, well-ventilated area. collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor. store->contact_ehs end End: Waste properly disposed contact_ehs->end

References

Essential Safety and Logistics for Handling N-(4-Methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of N-(4-Methoxyphenyl)acetamide.

This guide provides critical safety and logistical information for the handling of this compound, a compound frequently used in research and development. Adherence to these procedures is paramount for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE) and Exposure Limits

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is considered a hazardous substance, is harmful if swallowed, and may cause skin and eye irritation.[1] The following table summarizes the required PPE and established occupational exposure limits.

PPE CategoryItemSpecificationRecommended Use
Eye Protection Safety GlassesWith side shieldsMandatory for all handling procedures.
Chemical GogglesTightly fittingRecommended when there is a risk of splashing or generating dust.[1]
Hand Protection Chemical-resistant glovesNitrile rubber, Butyl rubber, Polychloroprene, or FluorocaoutchoucSelect gloves with a protection class of 3 or higher (breakthrough time > 60 minutes) for brief contact.[1] For prolonged contact, consult manufacturer-specific breakthrough time data.
Body Protection Laboratory CoatStandardTo be worn at all times in the laboratory.
Overalls & PVC ApronRecommended when handling larger quantities or when there is a significant risk of contamination.[1]
Respiratory Protection NIOSH-approved respiratorRequired if exposure limits are exceeded or if dust is generated and ventilation is inadequate.

Occupational Exposure Limits

Regulatory BodyExposure Limit TypeValue
US OSHAPermissible Exposure Level (PEL) - Total Dust15 mg/m³ (8-hour TWA)
US OSHAPermissible Exposure Level (PEL) - Respirable Fraction5 mg/m³ (8-hour TWA)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed, clearly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

2. Handling and Use (Experimental Protocol Example: Weighing and Dissolving):

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Have spill cleanup materials readily available.

  • Procedure:

    • Transport the sealed container of this compound to the chemical fume hood.

    • Carefully open the container.

    • Using a clean spatula, weigh the desired amount of the crystalline powder onto a weigh boat. Avoid generating dust.

    • Transfer the weighed solid to a suitable reaction vessel.

    • Slowly add the desired solvent (e.g., alcohol, chloroform) while stirring to dissolve the compound.[1]

    • Securely close the stock container and the reaction vessel.

  • Post-Handling:

    • Clean all equipment used.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of any contaminated materials (e.g., weigh boats, gloves) as hazardous waste.

    • Wash hands thoroughly after removing gloves.

3. Spill Management:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.

    • Collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent and decontaminate.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the area until it has been deemed safe by trained personnel.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated PPE, weigh boats, and paper towels, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.

2. Disposal Methods:

  • All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Do not dispose of this compound down the drain or in regular trash.

  • The primary recommended disposal methods are:

    • Incineration: High-temperature incineration at a licensed chemical destruction plant is a preferred method for complete destruction.

    • Landfill: In some jurisdictions, the chemical may be disposed of in an authorized landfill. Containers should be punctured to prevent reuse.[1]

  • Consult your institution's EHS department for specific guidance on the proper disposal procedures for your location.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety measures at each step.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Gather_PPE->Prepare_Workspace Retrieve_Chemical Retrieve Chemical from Storage Prepare_Workspace->Retrieve_Chemical Weigh_and_Dispense Weigh and Dispense Retrieve_Chemical->Weigh_and_Dispense Perform_Experiment Perform Experiment Weigh_and_Dispense->Perform_Experiment Spill Spill Occurs Weigh_and_Dispense->Spill Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Perform_Experiment->Spill Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Spill_Response Initiate Spill Response Spill->Spill_Response Contact_EHS Contact EHS (Major Spill) Spill_Response->Contact_EHS

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.